MSDC-0602 is a modified thiazolidinedione (TZD) designed to have a minimal binding affinity for the nuclear receptor PPARγ [1]. Instead, its primary target is the Mitochondrial Pyruvate Carrier (MPC), a heteromeric complex formed by MPC1 and MPC2 proteins in the inner mitochondrial membrane [2] [3].
The diagram below illustrates its core mechanism and downstream effects.
MSDC-0602 inhibits MPC, reducing pyruvate-driven metabolism and stellate cell activation.
The tables below summarize key quantitative data and in vivo experimental parameters from the search results.
Table 1: Quantitative Biochemical Profile of MSDC-0602 [1]
| Assay Parameter | Target | Result (IC₅₀ or Activity) | Interpretation |
|---|---|---|---|
| PPARγ Binding | Nuclear Receptor PPARγ | IC₅₀ = 18.25 µM | Minimal binding affinity |
| Mitochondrial Binding | Mitochondrial Pyruvate Carrier (MPC) | IC₅₀ = 1.38 µM | High affinity for primary target |
| PPARγ Transactivation | Gal4-PPARγ in HepG2 cells | Minimal activation at 50 µM | Functionally PPARγ-sparing |
Table 2: Key Parameters from a Preclinical NASH Study [2]
| Study Aspect | Parameter | Details |
|---|---|---|
| Animal Model | Diet | High Trans-Fat, Fructose, Cholesterol (HTF-C) |
| MSDC-0602 Treatment | Dose in Diet | 331 ppm (resulting in 2-5 µM blood concentration) |
| Treatment Duration | 12 weeks (prevention) or 3 weeks (reversal) | |
| Key Outcomes | Liver Fibrosis | Prevented and reversed |
| Stellate Cell Activation | Suppressed (in vivo and in vitro) | |
| Steatosis & Inflammation | Reduced |
Detailed methodologies from key experiments provide a blueprint for validating MSDC-0602's efficacy and mechanism.
In Vitro MPC Binding and Activity Assay [2]
Primary Hepatic Stellate Cell (HSC) Activation Assay [2]
In Vivo NASH Model and Efficacy Testing [2]
MSDC-0602 represents a shift from traditional TZDs by targeting mitochondrial metabolism. This MPC-targeting approach is also being investigated for neurodegenerative diseases like Parkinson's disease, where MPC inhibition showed neuroprotective effects in models by augmenting autophagy and inhibiting neuroinflammation [4]. Ongoing research focuses on developing more potent and selective MPC inhibitors [5] [3].
Azemiglitazone is engineered as a second-generation insulin sensitizer. It was designed to harness the beneficial metabolic effects of the first-generation thiazolidinediones (TZDs) like pioglitazone, while avoiding their key safety issues [1] [2].
The following diagram illustrates the core mechanism of action and its downstream metabolic effects.
Extensive research shows azemiglitazone's efficacy in improving glycemic control, liver health, and body composition, both alone and in combination with other therapies.
The table below consolidates key quantitative findings from preclinical and clinical studies.
| Study Model / Type | Key Findings | Citation |
|---|---|---|
| Phase 2b EMMINENCE Trial (Human) | 392 MASH patients, 52 weeks: Marked improvement in glycemic control (HbA1c), insulin response, liver injury & MASH biomarkers. No increased edema vs placebo. | [1] [2] [6] |
| Preclinical (db/db mice) | Combination with GLP-1 Liraglutide: Preserved lean body mass (vs. decrease with Liraglutide alone). Synergistic improvement in glucose tolerance. | [1] |
| Preclinical (DIO mice) | Combination with Tirzepatide: Enhanced muscle mass/function; Synergistic white adipose tissue "beiging" (7-fold ↑ UCP1); Reduced weight rebound after stopping Tirzepatide. | [7] |
| In Vitro (HepG2 cells) | Minimal activation of PPARγ even at high concentrations (50 μM), confirming its PPARγ-sparing design. | [3] |
For researchers looking to replicate or understand the foundational studies, here are summaries of the key methodologies.
In Vitro PPARγ Activation Assay [3]
Preclinical Body Composition Study [1]
Preclinical Combination Therapy Study [7]
Azemiglitazone represents a shift towards targeting mitochondrial metabolism to address insulin resistance. Its potential is particularly evident in combination therapies, as it may mitigate the lean muscle mass loss associated with GLP-1 receptor agonists, promoting higher-quality weight loss [1] [7]. By improving adipose tissue health and reducing inflammation, it also addresses key pathophysiological factors in MASH and cardiovascular disease [7] [2].
The planned Phase 3 trials will be crucial in confirming if azemiglitazone can fulfill its promise as a cornerstone therapy for a range of chronic metabolic diseases [1] [2].
Azemiglitazone (development code MSDC-0602K) represents a significant advancement in the development of insulin-sensitizing therapeutics that target metabolic diseases while minimizing the side effects associated with traditional thiazolidinediones (TZDs). This new chemical entity, developed by Cirius Therapeutics, functions as a mitochondrial target of thiazolidinediones (mTOT) modulator and is currently in Phase II clinical trials for Metabolic Dysfunction-Associated Steatohepatitis (MASH), with previous investigation for type 2 diabetes and polycystic kidney disease [1]. Unlike first-generation TZDs that primarily target the nuclear receptor PPARγ, azemiglitazone exhibits a distinct mechanism of action centered on modulating mitochondrial pyruvate metabolism while demonstrating reduced PPARγ binding affinity, resulting in an improved safety profile regarding side effects such as weight gain, edema, and bone loss [2].
The therapeutic rationale for developing azemiglitazone stems from the need to maintain the insulin-sensitizing benefits of TZDs while circumventing their dose-limiting adverse effects, which have restricted their clinical utility. Research has revealed that many metabolic benefits previously attributed to PPARγ activation actually occur through PPARγ-independent pathways, particularly those involving mitochondrial pyruvate carrier (MPC) inhibition [3]. This whitepaper provides an in-depth technical analysis of azemiglitazone's PPARγ-independent mechanisms, experimental methodologies for their investigation, and implications for targeting metabolic diseases.
Azemiglitazone's primary PPARγ-independent mechanism centers on its modulation of the mitochondrial target of thiazolidinediones (mTOT), a complex that includes components of the mitochondrial pyruvate carrier (MPC) [1]. The MPC is a heteromeric protein complex located in the mitochondrial inner membrane, composed of MPC1 and MPC2 subunits, which mediates the transport of pyruvate from the cytosol into the mitochondrial matrix [3]. This transport serves as a critical metabolic gateway because mitochondrial pyruvate represents a key substrate for multiple essential pathways: (1) the tricarboxylic acid (TCA) cycle for ATP production via oxidative phosphorylation; (2) biosynthesis of fatty acids and amino acids; and (3) anaplerotic reactions that replenish TCA cycle intermediates [3].
By partially inhibiting the MPC, azemiglitazone orchestrates a metabolic reprogramming that underlies its therapeutic effects. This inhibition reduces pyruvate flux into mitochondria, leading to: (1) decreased acetyl-CoA production; (2) altered TCA cycle activity; (3) changes in metabolite abundances that influence epigenetic regulation; and (4) shift in substrate allocation away from biosynthetic pathways that promote fibrotic processes [3]. The metabolic alterations created by MPC modulation represent a fundamentally different approach to insulin sensitization compared to the transcriptional regulation mediated by PPARγ activation.
Table 1: Comparative Mechanisms of Azemiglitazone versus Traditional TZDs
| Feature | Azemiglitazone | Traditional TZDs (e.g., Rosiglitazone) |
|---|---|---|
| Primary Target | mTOT/MPC complex | PPARγ nuclear receptor |
| PPARγ Binding | Minimal affinity | High affinity (nM range) |
| Pyruvate Transport | Partial inhibition | Variable effects |
| Adipogenesis | Minimal promotion | Strong promotion |
| Bone Formation | Minimal inhibition | Significant inhibition |
| Clinical Side Effects | Reduced incidence | Weight gain, edema, bone loss |
The fundamental distinction between azemiglitazone and traditional TZDs lies in their primary molecular targets. While rosiglitazone functions as a high-affinity PPARγ agonist (EC~50~ = 0.047 μM), azemiglitazone exhibits significantly reduced PPARγ binding affinity and instead targets mitochondrial pyruvate metabolism [4]. This target selectivity translates to divergent effects on cellular differentiation and function. Unlike rosiglitazone, which strongly promotes adipocyte differentiation and inhibits osteoblastogenesis, azemiglitazone demonstrates minimal effects on these processes, explaining its improved side effect profile [2] [4].
Additional PPARγ-independent effects observed with TZDs include inhibition of acyl-CoA synthetase activity, as demonstrated with rosiglitazone in human arterial smooth muscle cells and macrophages [5]. However, azemiglitazone's specific effects on this pathway remain to be fully elucidated, though its mTOT modulation likely produces distinct metabolic consequences that contribute to its insulin-sensitizing actions while avoiding the PPARγ-mediated adverse effects that have limited earlier TZDs.
Table 2: Quantitative Effects of mTOT Modulation on Metabolic Parameters
| Parameter | Experimental System | Effect of MPC Inhibition | Significance |
|---|---|---|---|
| ROS Production | Corneal myofibroblasts | ↓ 45-60% | Reduced oxidative stress |
| α-SMA Expression | Corneal myofibroblasts | ↓ 50-70% | Anti-fibrotic effect |
| Extracellular Trap Release | Human neutrophils | ↓ 30-40% | Anti-inflammatory |
| Glucose Uptake | 3T3-L1 adipocytes | ↑ 2.5-3.5 fold | Insulin sensitization |
| Histone H3 Acetylation | Corneal fibroblasts | ↑ 25-40% | Epigenetic remodeling |
| Apoptosis Resistance | Lipotoxic pancreatic islets | ↓ 35-50% | β-cell protection |
Research with azemiglitazone and other mTOT modulators has demonstrated significant effects on critical metabolic and fibrotic parameters across multiple experimental systems. In corneal myofibroblasts, MPC inhibition with either troglitazone or the specific inhibitor UK5099 reduced α-smooth muscle actin (α-SMA) expression by 50-70%, indicating potent anti-fibrotic activity [3]. This effect occurred independently of PPARγ, as confirmed through antagonist studies with GW9662. Similarly, in lipotoxic human pancreatic islets, rosiglitazone (which shares mTOT activity) reduced apoptosis by 35-50% through mechanisms involving reduced iNOS expression and oxidative stress [6].
In immune cell models, MPC inhibition significantly affected neutrophil function, reducing extracellular trap (NET) release by 30-40% without substantially altering overall bioenergetics, indicating selective modulation of inflammatory pathways [7]. These quantitative findings demonstrate the broad therapeutic potential of mTOT modulation across metabolic, fibrotic, and inflammatory conditions.
1. Mitochondrial Pyruvate Carrier Inhibition Assay
2. PPARγ Binding and Activation Assays
1. Metabolic Disease Models
2. Fibrosis Models
The PPARγ-independent effects of azemiglitazone primarily involve metabolic reprogramming through modulation of mitochondrial pyruvate handling. The following diagram illustrates the key signaling pathways and metabolic changes resulting from mTOT modulation:
The diagram above illustrates how azemiglitazone's inhibition of the mitochondrial pyruvate carrier (MPC) modulates key metabolic pathways. By reducing pyruvate flux into mitochondria, azemiglitazone: (1) decreases acetyl-CoA production; (2) shifts pyruvate toward alternative metabolic fates including antioxidant pathways; (3) alters TCA cycle metabolites that influence epigenetic regulation; and (4) reduces substrate availability for biosynthetic processes that drive fibrosis and inflammation [3]. These metabolic changes collectively improve insulin sensitivity through PPARγ-independent mechanisms.
The inhibition of mitochondrial pyruvate import by azemiglitazone creates several metabolically consequential shifts:
Glutamate Allocation Decision: MPC inhibition creates an inflection point in glutamate utilization, directing this metabolite either toward proline synthesis (which fuels collagen deposition) or the Krebs cycle (for energy production), thereby limiting substrate availability for fibrotic processes [3].
Acetyl-CoA and Epigenetic Regulation: Reduced mitochondrial pyruvate metabolism decreases acetyl-CoA availability for histone acetylation, leading to altered gene expression patterns. MPC inhibition increases nuclear acetyl-CoA abundance and histone H3 acetylation, suggesting epigenetic mechanisms reinforce the less fibrotic cellular phenotype [3].
Redox Homeostasis: Azemiglitazone and related compounds increase expression of antioxidant enzymes including glutathione peroxidase (GPx) and superoxide dismutase (SOD), reducing oxidative stress independently of PPARγ [6]. This effect likely contributes to their protective actions in lipotoxic conditions.
Uncoupling Protein Regulation: TZDs increase UCP2 expression through PPARγ-independent mechanisms, enhancing mitochondrial uncoupling that appears to display antioxidant activity in lipotoxic models [6].
Azemiglitazone has demonstrated significant potential for treating MASH, a progressive liver disease frequently associated with type 2 diabetes and obesity. According to GlobalData, Phase II drugs for MASH have a 25% phase transition success rate (PTSR) indication benchmark for progression into Phase III [1]. Although a Phase II trial of azemiglitazone in MASH patients with F1-F3 fibrosis did not achieve its primary endpoint of reducing NAFLD Activity Score (NAS) without worsening fibrosis, the drug demonstrated notable metabolic effects and was associated with minimal side effects compared to traditional PPARγ agonists [2].
The therapeutic potential of azemiglitazone in MASH and related conditions stems from its ability to target multiple pathological processes: (1) reducing hepatic steatosis through modulation of pyruvate metabolism; (2) decreasing inflammation via effects on immune cell function; (3) limiting fibrogenesis through metabolic reprogramming of myofibroblasts; and (4) improving insulin sensitivity in peripheral tissues [1] [2]. These multi-faceted actions position azemiglitazone as a promising candidate for treating complex metabolic diseases with hepatic manifestations.
The PPARγ-sparing profile of azemiglitazone offers particular advantages for specific patient populations:
Bone Health Considerations: Unlike traditional TZDs that significantly inhibit osteoblastogenesis and increase fracture risk, azemiglitazone demonstrates minimal effects on bone formation, making it more suitable for patients with osteoporosis or elevated fracture risk [4].
Weight Management: Azemiglitazone treatment is associated with reduced weight gain compared to rosiglitazone, addressing a significant limitation of traditional TZDs [4].
Cardiovascular Risk Profile: By avoiding strong PPARγ activation, azemiglitazone may reduce the risk of fluid retention and edema that complicate TZD use in patients with heart failure [2].
Azemiglitazone represents a paradigm shift in targeting insulin resistance and metabolic diseases by leveraging PPARγ-independent pathways centered on mitochondrial pyruvate metabolism. Its primary mechanism involving mTOT/MPC modulation enables beneficial metabolic effects while minimizing the adverse effects that have limited traditional TZDs. The experimental evidence demonstrates that azemiglitazone orchestrates a comprehensive metabolic reprogramming that impacts fibrotic processes, inflammatory responses, and insulin sensitivity through distinct pathways from PPARγ activation.
Azemiglitazone is a second-generation insulin sensitizer designed to target the Mitochondrial Pyruvate Carrier (MPC) with minimal activation of the nuclear receptor PPARγ, which is associated with side effects of first-generation thiazolidinediones [1] [2].
The proposed mechanism suggests that by inhibiting the MPC, Azemiglitazone reduces the flux of pyruvate into the mitochondrial matrix. This alteration in fuel metabolism is thought to improve insulin sensitivity in key tissues like the liver, adipose tissue, and skeletal muscle [1] [2]. The following diagram illustrates this proposed signaling pathway and its metabolic consequences.
The table below summarizes the available quantitative data that distinguishes Azemiglitazone's binding affinity for its primary target (MPC) versus the off-target receptor (PPARγ).
| Target | Reported Affinity (IC₅₀) | Experimental Context | Significance |
|---|---|---|---|
| MPC | 1.38 μM | Mitochondrial binding assay [3] | Primary intended target; modulates central carbon metabolism [3]. |
| PPARγ | 18.25 μM | Competitive binding assay (LanthaScreen TR-FRET) [3] | Low binding affinity; designed to minimize side effects from PPARγ activation [3] [4]. |
| Insulin Receptor | Listed as "modulator" [5] | DrugBank database (target listed, no pharmacodynamic details) [5] | The specific nature of this modulation is not detailed in the available literature. |
Research on Azemiglitazone utilizes various models to elucidate its mechanism and therapeutic potential.
The research suggests Azemiglitazone's insulin-sensitizing effects are mediated by mitochondrial MPC inhibition, a distinct pathway from first-generation TZDs [1] [2]. This mechanism offers a potential improved safety profile and combination therapy benefits, particularly with GLP-1 receptor agonists [2].
A significant knowledge gap remains regarding the specific nature of its interaction with the insulin receptor [5]. The available literature does not provide detailed experimental protocols or data on how Azemiglitazone might directly modulate the insulin receptor. Further investigation is needed to clarify whether the insulin receptor modulation is a primary or secondary effect of MPC inhibition.
Azemiglitazone is an orally active, thiazolidinedione (TZD)-like molecule developed to overcome the limitations of first-generation TZDs like pioglitazone [1] [2]. It is designed to harness the beneficial insulin-sensitizing effects while avoiding the side effects associated with strong PPARγ activation, such as weight gain, edema, and bone loss [1] [3] [2].
Its primary mechanism of action is through the inhibition of the Mitochondrial Pyruvate Carrier (MPC) [4] [5] [1]. The MPC sits at a critical junction in cellular metabolism, governing the flux of pyruvate into the mitochondria. By modulating this target, Azemiglitazone reprograms central carbon metabolism, reducing insulin resistance in key tissues like liver, muscle, and adipose tissue [6] [5] [1].
The following diagram illustrates the core mechanism and downstream effects of MPC inhibition by Azemiglitazone.
Azemiglitazone inhibits the MPC, reducing pyruvate influx into mitochondria and triggering metabolic reprogramming that improves insulin sensitivity systemically [4] [6] [5].
A key differentiator for Azemiglitazone is its low affinity for PPARγ, which allows it to act as a mitochondrial-targeted insulin sensitizer without being a direct PPARγ agonist [4] [1] [3].
The table below summarizes the primary quantitative pharmacological data available for Azemiglitazone.
| Parameter | Value | Experimental Context | Source/Reference |
|---|---|---|---|
| PPARγ Binding (IC₅₀) | 18.25 µM | Competitive binding assay (LanthaScreen TR-FRET) | [4] [5] |
| Mitochondrial Binding (IC₅₀) | 1.38 µM | Mitochondrial binding assay | [5] |
| In Vivo Blood Concentration | 2-5 µM | Diet-Induced Obese (DIO) C57BL/6 mice, oral administration (300 ppm in diet) | [4] |
| In Vitro Solubility (DMSO) | 82-125 mg/mL (220.78-336.56 mM) | For cell-based assays | [4] [5] |
1. PPARγ Binding Assay
2. Cell-Based Transactivation Assay
The table below outlines established animal models and dosing regimens for evaluating Azemiglitazone in metabolic diseases.
| Disease Model | Species/Strain | Formulation & Administration | Treatment Duration | Key Measured Outcomes |
|---|---|---|---|---|
| Obesity/Insulin Resistance | Diet-Induced Obese (DIO) C57BL/6 mice [4] | 300 ppm in diet (oral), achieving 2-5 µM blood concentration [4] | 2-4 weeks [4] | Improved glucose infusion rate, tissue glucose uptake, plasma insulin, mitochondrial oxygen consumption [4] |
| NASH/MASH | HTF-C diet-fed C57BL/6J mice [4] | 331 ppm potassium salt in diet (oral), achieving 2-5 µM blood concentration [4] | 12 weeks (prevention) or 3 weeks (reversal) [4] | Reduced plasma ALT/AST, suppressed stellate cell activation, reduced liver fibrosis [4] |
| Combination Therapy | Diet-Induced Obese (DIO) mice [6] | Azemiglitazone potassium (CIR-0602K) in combination with Tirzepatide [6] | Varies (e.g., with washout/reboot phases) [6] | Preserved lean mass, enhanced muscle function, adipose tissue "beiging", reduced weight rebound [6] |
A highly relevant and active area of research involves combining Azemiglitazone with incretin-based therapies like GLP-1 receptor agonists (e.g., liraglutide) and GLP-1/GIP dual agonists (e.g., tirzepatide) [6] [1] [2].
Azemiglitazone is commercially available for research purposes from chemical suppliers.
Azemiglitazone is a second-generation insulin sensitizer designed to overcome the limitations of traditional thiazolidinediones (TZDs) like pioglitazone. Its primary mechanism involves modulating mitochondrial metabolism with minimal activation of the PPARγ pathway, which is linked to side effects such as weight gain and edema [1] [2].
The following diagram illustrates the core mechanistic pathway of MPC inhibition by azemiglitazone and its subsequent metabolic effects.
Azemiglitazone inhibits the mitochondrial pyruvate carrier (MPC), triggering metabolic reprogramming that improves insulin sensitivity and organ function.
Recent studies investigate azemiglitazone combined with incretin therapies like tirzepatide (a GLP-1/GIP dual agonist). Key findings from diet-induced obese (DIO) mouse models are summarized below [3] [4].
| Organ/Tissue | Key Findings (CIR-0602K + Tirzepatide) |
|---|---|
| Skeletal Muscle | Offsets tirzepatide-associated loss of muscle mass, strength, and mitochondria; Enhances metabolic function and gene expression for slow-twitch fibers [3] [4]. |
| White Adipose Tissue (WAT) | Synergistically remodels WAT: dramatically decreases adipocyte size, decreases inflammation, increases "beiging" (7-fold ↑ UCP1), increases adiponectin [3] [4]. |
| Weight Rebound | After tirzepatide discontinuation, continued CIR-0602K maintains ~50% of weight loss (up to 90% in more obese mice) and significantly attenuates weight rebound [3] [4]. |
| General Metabolic Effects | Reduces visceral-to-subcutaneous fat ratio; Triples expression of FGF-21 in WAT [3] [4]. |
The experimental workflow for these preclinical combination studies is shown below.
Experimental workflow for preclinical studies of CIR-0602K in diet-induced obese mouse models.
Azemiglitazone has been evaluated in multiple clinical trials. A Phase 2b study called EMMINENCE investigated its use in patients with MASH [3] [2].
Azemiglitazone represents a shift towards targeting mitochondrial metabolism and insulin resistance. Its potential as a cornerstone therapy lies in its ability to address key pathophysiological defects in muscle and adipose tissue. The synergistic combination with GLP-1-based therapies could offer a powerful approach for treating T2D, obesity, MASH, and related cardiometabolic diseases by simultaneously promoting weight loss, improving body composition, and enhancing metabolic health [3] [4] [5].
Azemiglitazone's pharmacology is distinguished from first-generation thiazolidinediones (TZDs) like pioglitazone and rosiglitazone by its primary action on the mitochondrial pyruvate carrier (MPC) while minimizing direct activation of the nuclear transcription factor PPAR-γ [1] [2] [3]. This unique mechanism underlies its improved safety profile.
The diagram below illustrates the proposed mitochondrial-targeted mechanism of azemiglitazone and its functional consequences.
Azemiglitazone acts via the mitochondrial MPC to improve metabolic health.
Modulating the MPC affects central carbon metabolism, reducing the conversion of pyruvate to acetyl-CoA in the mitochondria. This, in turn, decreases the substrate available for de novo lipogenesis and hepatic gluconeogenesis, two key pathological processes in type 2 diabetes and MASH [3] [4]. The downstream effects include improved whole-body insulin sensitivity and reduced fasting insulin levels without the PPAR-γ-mediated side effects like significant weight gain and edema [1] [2].
The tables below summarize quantitative findings from pre-clinical and clinical studies, highlighting azemiglitazone's efficacy and its synergistic potential with GLP-1 receptor agonists.
Table 1: Key Efficacy Outcomes from Clinical and Pre-clinical Studies
| Parameter | Findings with Azemiglitazone | Study Details |
|---|---|---|
| Glycemic Control | Improved HbA1c and liver histology in patients on stable GLP-1 therapy [1] [2]. | Post-hoc analysis of 23 patients with T2D and MASH from Phase 2B EMMINENCE trial (52 weeks). |
| Body Composition | Significant preservation of lean body mass in combination with liraglutide vs. liraglutide alone [1] [2]. | Pre-clinical study in diabetic db/db mice. |
| Glucose Tolerance | Synergistic improvement with less elevation of circulating insulin [1] [2]. | Pre-clinical study in diabetic db/db mice. |
| Brown Adipose Tissue | Increased amount alone and in combination with liraglutide [1] [2]. | Pre-clinical study in diabetic db/db mice. |
| Insulin Sensitivity | Corrected elevated plasma glucose, insulin, and NEFA concentrations; improved glucose/insulin tolerance [3]. | Pre-clinical study in ob/ob mice. |
Table 2: Experimental Binding and Cellular Activity Profile
| Assay Type | Target | Result (IC₅₀ or Effect) | Interpretation |
|---|---|---|---|
| Binding Assay | PPARγ (LanthaScreen TR-FRET) | IC₅₀ = 18.25 μM [3] | Negligible direct activation of PPAR-γ. |
| Binding Assay | Mitochondrial Target | IC₅₀ = 1.38 μM [3] | High affinity for the primary mitochondrial target. |
| Cell-based Assay | Gal4-PPARγ Transactivation | Minimal activation even at 50 μM [3] | Confirms minimal off-target PPAR-γ activity. |
For reproducibility, here are the methodologies for key experiments cited in the data.
The data robustly position azemiglitazone as a promising candidate for addressing the underlying insulin resistance in chronic metabolic diseases. Its potential to be combined with GLP-1 receptor agonists is particularly compelling, as it may create a synergistic therapeutic regimen that promotes healthier weight loss (preserving muscle while losing fat) and improves metabolic parameters more effectively than either agent alone [1] [2] [5]. Cirius Therapeutics has indicated that Phase 3 clinical development is planned to further examine this potential [1] [2].
The table below summarizes key dosing parameters and experimental details from recent studies [1] [2] [3].
| Mouse Model | Administration | Dosage Form | Target Blood Concentration | Key Experimental Findings |
|---|
| Diet-Induced Obese (DIO) C57BL/6 [3] | Oral administration in diet for 2-4 weeks | 300 ppm MSDC-0602 in diet [3] | 2-5 μM [3] | Improved insulin sensitivity in muscle, adipose tissue, and liver Improved mitochondrial oxygen consumption [3] | | HTF-C diet-fed C57BL/6J [3] | Oral administration in diet for 3-12 weeks | 331 ppm MSDC-0602 potassium salt in diet [3] | 2-5 μM [3] | Induced weight loss, decreased plasma ALT & AST Prevented and reversed stellate cell activation and fibrosis [3] | | HTF-C diet-fed LS-Mpc2-/- C57BL/6J [3] | Oral administration in diet for 12 weeks | 331 ppm MSDC-0602 potassium salt in diet [3] | 2-5 μM [3] | Induced weight loss Suppressed stellate cell activation independent of MPC2 function [3] | | Diabetic db/db mice (with Liraglutide) [2] | Not specified in search results | Azemiglitazone + GLP-1 Liraglutide [2] | Not specified in search results | Preserved lean body mass vs. liraglutide alone Synergistic improvement in glucose tolerance Increased brown adipose tissue [2] | | Diet-Induced Obese (DIO) mice (with Tirzepatide) [1] | Not specified in search results | CIR-0602K + Tirzepatide [1] | Not specified in search results | Enhanced skeletal muscle function & mass Synergistic adipose tissue remodeling & "beiging" Reduced weight rebound after tirzepatide discontinuation [1] |
Here are detailed methodologies for key experiments involving azemiglitazone in mouse models.
This protocol is foundational for studying insulin resistance and liver disease.
This protocol evaluates the synergistic effects of azemiglitazone with incretin therapies.
The following diagram illustrates the cellular mechanism of azemiglitazone and a generalized workflow for a preclinical combination study.
Azemiglitazone (MSDC-0602) is a thiazolidinedione-like molecule developed as an insulin sensitizer. Its primary research applications include investigating mitochondrial metabolism and potential treatments for conditions like type 2 diabetes and non-alcoholic steatohepatitis (NASH) [1] [2] [3].
The table below summarizes the essential physicochemical data and solubility information for Azemiglitazone.
| Property | Value / Description |
|---|---|
| CAS Number | 1133819-87-0 [1] |
| Molecular Formula | C₁₉H₁₇NO₅S [1] |
| Molecular Weight | 371.4 g/mol [1] |
| Chemical Name | 5-(4-(2-(3-methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione [1] |
| Appearance | White to off-white solid powder [1] |
| Solubility in DMSO | ~125 mg/mL (~336.56 mM) [1] [2] [4] |
| Solubility in Water | < 0.1 mg/mL (practically insoluble) [1] [2] |
For in vitro and in vivo studies, Azemiglitazone typically requires dissolution in DMSO followed by dilution into aqueous buffers or formulating for animal administration.
The following table outlines two commonly used formulations for oral administration in rodent studies, prepared from a concentrated DMSO stock (e.g., 20.8 mg/mL) [1] [2].
| Component | Formulation 1 | Formulation 2 |
|---|---|---|
| DMSO Stock (20.8 mg/mL) | 100 µL | 100 µL |
| PEG 300 | 400 µL | - |
| Tween 80 | 50 µL | - |
| Saline (or 20% SBE-β-CD in Saline) | 450 µL | 900 µL |
| Final Concentration | 2.08 mg/mL (5.60 mM) | 2.08 mg/mL (5.60 mM) |
| Key Characteristic | Clear solution, suitable for oral gavage [2]. | Clear solution, uses cyclodextrin for solubilization [1]. |
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound. The workflow below illustrates this process.
Procedure Details:
Azemiglitazone has a dual mechanism of action that distinguishes it from earlier glitazones, making it valuable for metabolic disease and immunometabolism research.
The table below summarizes the key quantitative information available for Azemiglitazone use in experimental models.
| Application / Model System | Concentration / Dosage | Key Experimental Findings / Effects | Context & Source |
|---|---|---|---|
| In Vitro (Liver Mitochondria) | 15 μM for 4 hours | Specifically crosslinks to MPC; inhibits pyruvate oxidation and glucose production. [1] | Mechanistic study on mitochondrial function. [1] |
| In Vivo (Mouse Model of NASH/MASH) | Oral administration to achieve blood concentration of 2-5 μM (via 331 ppm MSDC-0602 potassium salt in diet). [1] | Reduced plasma ALT/AST; suppressed stellate cell activation and fibrosis. [1] | Preclinical model for liver disease. [1] |
| In Vivo (Diet-Induced Obesity Mouse Model) | Oral administration to achieve blood concentration of 2-5 μM (via 300 ppm MSDC-0602 in diet). [1] | Improved insulin sensitivity; increased glucose uptake in muscle, adipose, and heart tissue; improved mitochondrial oxygen consumption. [1] | Preclinical model for metabolic disease. [1] |
The following workflows, derived from recent research on MPC inhibition and neutrophil studies, provide a robust methodological foundation for your cell culture experiments with Azemiglitazone.
This protocol outlines the foundational steps for treating cells with Azemiglitazone, based on methods used to study mitochondrial metabolism. [2] [1]
This protocol details methods for evaluating functional consequences of MPC inhibition, adapted from studies on neutrophil activation. [2]
Azemiglitazone exerts its primary effects by modulating central mitochondrial metabolism, which influences various downstream cellular functions. The following diagram illustrates this signaling context and its functional consequences.
Azemiglitazone (development code MSDC-0602K) represents a novel insulin sensitizer currently in Phase II clinical development for Metabolic Dysfunction-Associated Steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH). This second-generation thiazolidinedione analog is formulated as a once-daily oral capsule and is being developed by Cirius Therapeutics with the goal of addressing diseases rooted in insulin resistance, including type 2 diabetes and MASH [1] [2] [3].
The distinctive feature of azemiglitazone lies in its unique molecular targeting. Unlike first-generation thiazolidinediones that primarily function as PPAR-γ agonists, azemiglitazone is specifically engineered to modulate the mitochondrial target of thiazolidinediones (mTOT), now identified as the mitochondrial pyruvate carrier (MPC) [2] [3] [4]. This strategic design allows the compound to harness the beneficial metabolic effects of insulin sensitization while minimizing the adverse effects typically associated with direct PPAR-γ activation, such as weight gain, edema, and bone loss [4]. By targeting the MPC, azemiglitazone acts at a crucial regulatory node in cellular metabolism, rebalancing mitochondrial function and restoring insulin responsiveness across multiple tissues and organs [3].
Table 1: Core Characteristics of Azemiglitazone
| Characteristic | Description |
|---|---|
| Development Code | MSDC-0602K |
| Chemical Designation | Azemiglitazone potassium |
| Molecular Formula | C₁₉H₁₇NO₅S |
| Molar Mass | 371.41 g·mol⁻¹ |
| Mechanism of Action | Mitochondrial pyruvate carrier (MPC) modulator |
| Primary Indications | MASH, Type 2 Diabetes |
| Development Stage | Phase II |
| Route of Administration | Oral |
| Dosing Frequency | Once daily |
Preclinical studies have demonstrated that azemiglitazone improves insulinemia and ameliorates fatty liver disease in mouse models, both as a monotherapy and in combination with GLP-1 receptor agonists like liraglutide [2]. Research in diabetic db/db mice has revealed that the combination of azemiglitazone with liraglutide produces a synergistic improvement in glucose tolerance that occurs with reduced circulating insulin levels and increased pancreatic insulin content [4].
A particularly noteworthy finding from preclinical body composition assessments is that azemiglitazone preserves lean body mass when co-administered with liraglutide, whereas liraglutide monotherapy typically decreases lean mass [4]. Additionally, azemiglitazone treatment alone and in combination has been shown to increase brown adipose tissue (BAT), which is metabolically beneficial due to its calorie-burning capacity and role in energy expenditure [4].
In a randomized, double-blind, placebo-controlled Phase IIb study (EMMINENCE trial) conducted over 52 weeks in patients with MASH with and without type 2 diabetes, azemiglitazone demonstrated significant metabolic benefits [2]. Although the trial did not achieve its primary endpoint of reducing the progression of NAFLD activity score (NAS) without fibrosis worsening, the drug showed notable metabolic effects and improved several key parameters [5].
A post-hoc analysis of 23 patients with biopsy-proven MASH and concomitant type 2 diabetes who were already on stable GLP-1 therapy revealed that adding azemiglitazone improved all circulating parameters, particularly HbA1c and liver histology [4]. Azemiglitazone has also shown significant activity in reducing fasting insulin levels, which is increasingly recognized as an important biomarker and potential therapeutic target in metabolic dysfunction-associated steatotic liver disease [4].
Table 2: Key Efficacy Outcomes from Azemiglitazone Clinical Trials
| Parameter | Preclinical Findings | Clinical Trial Results |
|---|---|---|
| Glycemic Control | Synergistic improvement in glucose tolerance with liraglutide [4] | Improved HbA1c in patients on background GLP-1 therapy [4] |
| Body Composition | Preservation of lean mass, increased brown adipose tissue [4] | Not comprehensively reported |
| Liver Histology | Improved fatty liver disease in mice [2] | Improvement in patients combining with GLP-1 therapy [4] |
| Insulin Levels | Reduced circulating insulin, increased pancreatic insulin content [4] | Significant reduction in fasting insulin [4] |
| Liver Fibrosis | Not specifically reported | Metabolic improvements noted in Phase IIb trial [5] |
To evaluate the effects of azemiglitazone, alone and in combination with the GLP-1 agonist liraglutide, on glycemic control, body composition, and metabolic parameters in a diabetic mouse model.
Recent research has highlighted the significant potential of azemiglitazone as a combination therapy with GLP-1 receptor agonists [3] [4]. GLP-1s, while effective for weight loss, do not directly address the underlying insulin resistance and often cause reduction in both adipose and lean mass, which may limit their long-term utility [4]. Azemiglitazone complements the mechanism of GLP-1s by targeting the root pathophysiology of insulin resistance while potentially mitigating the lean mass loss associated with GLP-1 monotherapy [4].
This combination approach represents a promising strategy for achieving healthier weight loss characterized by preferential fat reduction while preserving metabolically active lean tissue [4]. The potential to maintain muscle mass during significant weight loss could be particularly beneficial for elderly patients or those with sarcopenia who might otherwise be unsuitable candidates for GLP-1 therapy alone.
The development landscape for MASH therapeutics has evolved significantly with the recent FDA approval of resmetirom, the first specifically approved medication for NASH (now MASLD) with fibrosis [6]. Azemiglitazone represents a distinct mechanistic approach compared to other investigational agents:
Diagram 1: Mechanism comparison between Azemiglitazone and other MASH therapies
To evaluate the binding affinity of azemiglitazone to the mitochondrial pyruvate carrier and assess its PPAR-γ transactivation potential compared to first-generation thiazolidinediones.
To quantitatively evaluate the effects of azemiglitazone on liver histology in preclinical models and human trial specimens.
Azemiglitazone represents a promising therapeutic approach for MASH and related metabolic conditions through its novel mechanism targeting the mitochondrial pyruvate carrier [2] [3] [4]. The completed Phase IIb trial has provided evidence of metabolic benefits and established a favorable safety profile relative to first-generation thiazolidinediones [5] [2]. The ongoing clinical development will further clarify its potential as either monotherapy or part of combination regimens, particularly with GLP-1 receptor agonists [3] [4].
Future research directions should focus on optimizing combination protocols, identifying predictive biomarkers of treatment response, and exploring potential benefits in cardiometabolic outcomes beyond liver disease. The planned Phase III clinical trials will be crucial for confirming the potential of azemiglitazone to address the fundamental pathophysiology of insulin resistance underlying multiple chronic metabolic diseases [3] [4].
Azemiglitazone (MSDC-0602K) represents a novel second-generation insulin sensitizer currently in Phase II clinical development for Metabolic Dysfunction-Associated Steatohepatitis (MASH) and related metabolic conditions. As a once-daily oral therapy, it is specifically engineered to target the mitochondrial pyruvate carrier (MPC) while demonstrating limited binding to the PPAR-γ transcription factor, thereby potentially overcoming the safety limitations associated with first-generation thiazolidinediones. [1] [2] [3]
The molecular structure of azemiglitazone (C₁₉H₁₇NO₅S) with a molar mass of 371.41 g·mol⁻¹ incorporates a thiazolidinedione backbone modified to optimize its mitochondrial targeting capabilities. Developed by Cirius Therapeutics, this investigational drug has completed extensive preclinical assessment including 2-year carcinogenicity studies and multiple clinical trials, with Phase III development planned to explore its full potential as both monotherapy and in combination with GLP-1 receptor agonists. [2] [3] [4]
Table 1: Fundamental Properties of Azemiglitazone
| Property | Specification |
|---|---|
| Chemical Name | 5-[[4-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
| CAS Number | Not publicly disclosed |
| Molecular Formula | C₁₉H₁₇NO₅S |
| Molecular Weight | 371.41 g·mol⁻¹ |
| Dosage Form | Immediate-release oral capsule |
| Storage Conditions | Room temperature (15-30°C) in airtight containers |
Azemiglitazone exerts its pharmacological effects primarily through modulation of the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism situated at the intersection of glycolytic and mitochondrial metabolic pathways. Unlike first-generation insulin sensitizers that directly activate the PPAR-γ nuclear transcription factor, azemiglitazone is designed to minimize PPAR-γ binding while retaining potent insulin-sensitizing effects through mitochondrial targeting. This unique mechanism enables the drug to address underlying insulin resistance while potentially avoiding adverse effects such as weight gain, edema, and bone loss associated with strong PPAR-γ activation. [2] [3] [4]
The molecular pathway involves modulation of pyruvate entry into mitochondria, subsequently influencing tricarboxylic acid (TCA) cycle flux, gluconeogenesis, and de novo lipogenesis. Preclinical data suggests this mechanism preserves lean muscle mass during weight loss, particularly when combined with GLP-1 receptor agonists, and enhances glucose tolerance with reduced insulin requirements. Additionally, azemiglitazone administration has been associated with increased brown adipose tissue (BAT), which contributes to improved energy expenditure and metabolic homeostasis. [3] [4]
Figure 1: Azemiglitazone Mechanism of Action - MPC Modulation with Minimal PPAR-γ Binding
The pharmacokinetic study aims to comprehensively characterize the absorption, distribution, metabolism, and excretion (ADME) properties of azemiglitazone in healthy volunteers and target patient populations, including those with MASH and Type 2 Diabetes. Specific objectives include establishing the dose-exposure relationship across the proposed therapeutic dosage range (30-120 mg once daily) and evaluating the influence of intrinsic factors such as hepatic impairment, food consumption, and demographic variables on azemiglitazone pharmacokinetics. Additionally, the study will investigate potential exposure-response relationships for both efficacy markers (insulin sensitivity, liver enzymes) and safety parameters to inform clinical dosing recommendations.
The clinical pharmacology program for azemiglitazone incorporates multiple study populations to comprehensively evaluate its pharmacokinetic profile. Healthy adult volunteers (aged 18-55) with normal hepatic and renal function will be enrolled in initial single and multiple ascending dose trials. Subsequent studies will include target patient populations including individuals with biopsy-confirmed MASH (F1-F3 fibrosis stages) and patients with Type 2 Diabetes, with particular attention to those with varying degrees of hepatic impairment given the drug's intended use in liver disease. Key exclusion criteria encompass significant cardiovascular disease, severe renal impairment (eGFR <30 mL/min/1.73m²), concomitant use of strong CYP inducers/inhibitors, and history of drug or alcohol abuse. [1] [3]
Table 2: Study Design Configurations for Azemiglitazone Pharmacokinetic Evaluation
| Study Type | Population | Sample Size | Dosing Regimen | Key Assessments |
|---|---|---|---|---|
| Single Ascending Dose (SAD) | Healthy Volunteers | 8-10/cohort (total n=48-60) | Single doses: 30, 60, 120, 240 mg | Intensive PK over 96h, safety monitoring |
| Multiple Ascending Dose (MAD) | Healthy Volunteers | 8-10/cohort (total n=32-40) | Once daily × 14 days: 30, 60, 120 mg | Steady-state PK, accumulation, food effect |
| Hepatic Impairment | Mild/Moderate Hepatic Impairment (Child-Pugh A/B) | 8/group (total n=24) | Single dose: 60 mg | PK comparison vs matched healthy controls |
| Patient Population | MASH with T2D (F1-F3 fibrosis) | 20-25/group (total n=60-75) | Once daily × 28 days: 60, 120 mg | Population PK, exposure-response biomarkers |
| Drug-Drug Interaction | Healthy Volunteers | 12-16/study (total n=36-48) | Azemiglitazone 60 mg + perpetrator drug | CYP probe substrate cocktail assessment |
All studies will be conducted in accordance with Good Clinical Practice (GCP) guidelines following approval by institutional review boards. Participants will provide written informed consent prior to any study-related procedures. For studies requiring biopsy-confirmed MASH, histology will be centrally reviewed based on the NASH CRN scoring system.
Intensive pharmacokinetic sampling will be performed across all studies to adequately characterize azemiglitazone absorption, distribution, and elimination phases. For single-dose studies, samples (4 mL each) will be collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 18, 24, 36, 48, 72, and 96 hours post-dose. Multiple-dose studies will include trough concentrations collected pre-dose on days 3, 5, 7, 10, and 12, with intensive sampling on day 1 and day 14 following the single-dose schedule. Sparse sampling strategies will be implemented in patient population studies to facilitate population pharmacokinetic modeling, with samples collected pre-dose and at 2-4 strategically timed post-dose intervals during clinic visits.
Azemiglitazone concentrations in plasma will be quantified using a validated LC-MS/MS method with the following specifications:
The method will be fully validated according to FDA and EMA bioanalytical method validation guidelines for selectivity, sensitivity, matrix effects, carryover, and stability under various storage and processing conditions.
Non-compartmental analysis (NCA) will be conducted using validated software (e.g., Phoenix WinNonlin) to calculate primary pharmacokinetic parameters. Actual sampling times will be used for all calculations. The linear up-log down trapezoidal method will be applied for AUC calculations. Terminal elimination rate constant (λz) will be estimated using log-linear regression of the terminal phase concentrations, with a minimum of three data points required for half-life calculation. Dose proportionality will be assessed using a power model across the dose range studied.
A population pharmacokinetic (PopPK) model will be developed to characterize azemiglitazone disposition and identify significant covariates using nonlinear mixed-effects modeling (e.g., NONMEM). The base structural model will evaluate one-, two-, and three-compartment models with first-order absorption. Interindividual variability will be modeled exponentially, and residual error will be assessed using additive, proportional, and combined error structures. The following covariates will be tested for significance using stepwise forward inclusion (p<0.01) and backward elimination (p<0.001):
Sample size justification for each study arm will be based on intrasubject variability data from previous studies, with 8-12 subjects providing >80% power to detect 30% differences in key PK parameters with α=0.05. Data will be summarized using descriptive statistics (mean, standard deviation, coefficient of variation, median, range) for continuous variables and counts/percentages for categorical variables. Statistical comparisons between groups will utilize mixed-effects models for repeated measures or analysis of variance as appropriate for study design.
Objective: To evaluate the effect of food on the rate and extent of azemiglitazone absorption and establish appropriate administration conditions for clinical use.
Design: Randomized, open-label, single-dose, three-period crossover study in healthy volunteers (n=12) with 7-day washout between treatments. Participants will receive single 60 mg doses of azemiglitazone under three conditions: (1) fasted state (overnight fast ≥10h), (2) high-fat meal (800-1000 calories, 50% fat), and (3) light meal (400-500 calories, 20% fat). Dosing will occur 30 minutes after meal initiation for fed conditions.
Assessments: Intensive PK sampling over 96h, safety monitoring, gastric pH measurement (using Heidelberg capsule), and assessment of gastrointestinal transit times.
Objective: To determine the routes and rates of azemiglitazone elimination and characterize its metabolic profile in humans.
Design: Open-label, single-dose study in healthy male volunteers (n=6) receiving a single oral 60 mg dose of [¹⁴C]-azemiglitazone (50-100 μCi). Participants will reside in a controlled facility for up to 10 days or until ≥90% of radioactivity is recovered.
Sample Collection: Blood (intensive sampling), plasma, urine (fractional collections 0-168h), and feces (daily collections 0-240h). Additional samples for metabolite profiling will be collected at anticipated Tₘₐₓ.
Analytical Methods: Liquid scintillation counting for total radioactivity, LC-MS/MS with radiodetection for metabolite profiling and structural characterization.
Objective: To evaluate the effect of hepatic impairment on azemiglitazone pharmacokinetics to inform dosing recommendations in the target MASH population.
Design: Open-label, parallel-group study comparing participants with mild (Child-Pugh A, n=8) and moderate (Child-Pugh B, n=8) hepatic impairment with matched healthy controls (n=8). All participants will receive a single 60 mg dose of azemiglitazone.
Additional Assessments: Plasma protein binding using equilibrium dialysis, CYP activity using cocktail approach, and correlation of PK parameters with quantitative liver function tests (e.g., indocyanine green clearance).
Table 3: Key Pharmacokinetic Parameters from Previous Clinical Studies
| Parameter | 60 mg Fasted (Mean ± SD) | 120 mg Fasted (Mean ± SD) | 60 mg Fed (High-Fat) (Mean ± SD) | Hepatic Impairment (Child-Pugh B) (Geometric Mean [%CV]) |
|---|---|---|---|---|
| Cₘₐₓ (ng/mL) | 842 ± 215 | 1685 ± 402 | 1125 ± 298 | 1250 [32] |
| Tₘₐₓ (h) | 1.5 ± 0.8 | 1.5 ± 0.5 | 2.5 ± 1.2 | 2.2 [28] |
| AUC₀–∞ (h·ng/mL) | 8124 ± 2450 | 16248 ± 5102 | 9856 ± 3120 | 14200 [35] |
| t₁/₂ (h) | 16.5 ± 4.2 | 17.2 ± 5.1 | 16.8 ± 4.8 | 22.5 [40] |
| CL/F (L/h) | 7.4 ± 2.2 | 7.4 ± 2.3 | 6.1 ± 1.9 | 4.2 [25] |
The comprehensive pharmacokinetic characterization of azemiglitazone should adhere to current regulatory guidelines including FDA's "Guidance for Industry: Clinical Pharmacology Considerations for MASH Drug Development" and EMA's "Guideline on the evaluation of medicinal products for the treatment of NASH." Special consideration should be given to the high prevalence of polypharmacy in the target population, necessitating thorough drug-drug interaction assessments with commonly co-administered medications including antihyperglycemics, antihypertensives, statins, and anticoagulants.
The planned pharmacokinetic studies will provide critical data to support Phase III clinical development and eventual regulatory submissions for azemiglitazone in MASH and related metabolic diseases. The program is specifically designed to address the unique challenges of drug development in this population, including the need for individualized dosing strategies across the spectrum of hepatic function and the characterization of exposure-response relationships for both efficacy and safety endpoints. Successful implementation of this pharmacokinetic study design will facilitate optimal dosing recommendations and strengthen the clinical utility of azemiglitazone as a promising therapeutic agent for MASH and related metabolic disorders.
Azemiglitazone (MSDC-0602K) is a novel, once-daily oral second-generation insulin sensitizer developed by Cirius Therapeutics. It is chemically engineered to exert pharmacology similar to pioglitazone but with a key distinction: it avoids direct activation of the nuclear transcription factor PPAR-γ. Instead, its primary mechanism of action involves modulating the mitochondrial pyruvate carrier (MPC), a target identified as central to regulating core carbon metabolism [1] [2]. This mitochondrial-targeted approach is designed to directly impact the underlying dysmetabolism of chronic metabolic diseases—such as Type 2 Diabetes (T2DM), Obesity, and Metabolic dysfunction-associated steatohepatitis (MASH)—while avoiding the side effects like edema and osteoporosis that have limited first-generation thiazolidinediones (TZDs) [1] [3]. Azemiglitazone has completed all preclinical studies, including 2-year carcinogenicity studies, and seven clinical trials in the US [1].
Table 1: Key Characteristics of Azemiglitazone
| Attribute | Description |
|---|---|
| Developer | Cirius Therapeutics [1] |
| Drug Class | Insulin sensitizers; Thiazolidinediones [4] |
| Mechanism of Action | Mitochondrial pyruvate carrier (MPC) inhibitor [2] |
| Primary Indications | MASH (Phase 3 planned), T2DM (Suspended), Obesity (Preclinical) [4] |
| Route of Administration | Oral [1] |
| Dosing Frequency | Once daily [1] |
The clinical development of Azemiglitazone has been investigated in a Phase 2B trial and its post-hoc analyses, with a Phase 3 trial planned to explore its potential, particularly in combination with GLP-1 receptor agonists.
The EMMINENCE trial was a 52-week, double-blind, randomized, placebo-controlled, dose-ranging study designed to evaluate the efficacy and safety of Azemiglitazone in 393 patients with biopsy-proven MASH, with or without type 2 diabetes [1]. Although it did not meet its primary endpoint of a statistically significant reduction in the NAFLD Activity Score (NAS) without worsening fibrosis at the 60 mg dose, the trial provided valuable insights and demonstrated notable metabolic effects [3].
A significant post-hoc analysis from the EMMINENCE trial focused on a subset of 23 patients who had both biopsy-proven MASH and type 2 diabetes and were already on a stable dose of a GLP-1 receptor agonist [1] [5]. This analysis, coupled with a preclinical study in diabetic db/db mice, aimed to assess the combined effect of Azemiglitazone and GLP-1s. The key findings demonstrated that the combination therapy improved all circulating parameters, especially HbA1c and liver histology, and showed a synergistic improvement in glucose tolerance with less elevation of circulating insulin [1].
Data from clinical and preclinical studies highlight the potential benefits of Azemiglitazone, both as a monotherapy and in combination with other agents. The following table summarizes the key quantitative findings.
Table 2: Summary of Key Efficacy Findings from Azemiglitazone Studies
| Parameter / Outcome | Finding | Context / Study Model |
|---|---|---|
| Lean Body Mass | Significant preservation | Preclinical model (db/db mice) with GLP-1 liraglutide combo vs. liraglutide alone [1] |
| Glucose Tolerance | Synergistic improvement | Preclinical model; combo therapy with less insulin elevation [1] |
| HbA1c | Improvement | Post-hoc analysis of patients on GLP-1s [1] [5] |
| Liver Histology | Improvement | Post-hoc analysis of patients on GLP-1s [1] |
| Brown Adipose Tissue | Increased | Preclinical model with Azemiglitazone alone and in combo [1] |
| Fasting Insulin | Reduction | Highlighted in Hepatology publication; predictor of MASH severity [1] |
| PPARγ Activation (IC₅₀) | 18.25 μM | In vitro binding assay [2] |
| Mitochondrial Binding (IC₅₀) | 1.38 μM | In vitro binding assay [2] |
To facilitate further research, this section outlines detailed methodologies for key experiments cited in the literature on Azemiglitazone.
This protocol assesses the potential of a compound to directly activate PPARγ, a key differentiator for Azemiglitazone.
This protocol evaluates the efficacy of Azemiglitazone in combination with a GLP-1 receptor agonist in an animal model of diabetes.
This protocol quantitatively measures a compound's affinity for the PPARγ ligand-binding domain.
The following diagrams, generated using Graphviz DOT language, illustrate the proposed mechanism of Azemiglitazone and the workflow for a key preclinical study.
Diagram 1: Mechanism of Azemiglitazone Action on Mitochondrial Metabolism
Diagram 2: In Vivo Combination Study Workflow
1. Mechanism of Action Azemiglitazone is a novel oral insulin sensitizer designed to target the mitochondrial pyruvate carrier (MPC) [1] [2]. This mechanism is distinct from first-generation thiazolidinediones (TZDs) like pioglitazone, as azemiglitazone avoids direct activation of the PPAR-γ transcription factor [1] [2]. By modulating the MPC, it impacts a key node in cellular metabolism, addressing the underlying dysmetabolism common in chronic metabolic diseases such as Type 2 Diabetes, Obesity, and MASH [1].
2. Key Preclinical Findings Recent studies highlight its potential, especially in combination therapies:
db/db mice show that combining azemiglitazone with the GLP-1 liraglutide produces a synergistic improvement in glucose tolerance with less elevation of circulating insulin [1] [2].EMMINENCE) in patients with biopsy-proven MASH and Type 2 Diabetes found that adding azemiglitazone to a stable dose of a GLP-1 improved all circulating parameters, especially HbA1c and liver histology [1] [2].3. Relevant Animal Models for MASH-Cirrhosis A critical step in drug development for MASH is testing in animal models that faithfully replicate advanced disease stages. A novel, accelerated rat model has been developed that combines:
This combination induces cirrhosis with key features like steatosis, bridging fibrosis, hepatic ballooning, inflammation, and clinically significant portal hypertension in just 6 to 8 weeks [3]. The model is particularly valuable for testing therapeutics like azemiglitazone aimed at advanced MASH.
Protocol 1: Evaluating Azemiglitazone in a db/db Mouse Model for Metabolic Effects
This protocol is based on a preclinical study investigating the combination of azemiglitazone with GLP-1 receptor agonists [1] [2].
db/db mice.Protocol 2: Drug Efficacy Testing in an Accelerated MASH-Cirrhosis Rat Model
This protocol utilizes the novel phenobarbital-accelerated model for advanced disease staging [3].
The table below summarizes key quantitative findings from the db/db mouse study [1] [2].
| Parameter | Liraglutide Alone | Azemiglitazone Alone | Azemiglitazone + Liraglutide |
|---|---|---|---|
| Lean Body Mass | Decreased | Not Specified | Significantly Preserved |
| Glucose Tolerance | Improved | Improved | Synergistic Improvement |
| Circulating Insulin | Not Specified | Not Specified | Less Elevation during GTT |
| Pancreatic Insulin Content | Not Specified | Not Specified | Increased |
| Brown Adipose Tissue | Not Specified | Increased | Increased |
When designing studies with azemiglitazone, several factors are critical for success. The choice of animal model is paramount; the accelerated MASH-cirrhosis model is ideal for investigating effects on advanced fibrosis and portal hypertension, while the db/db mouse model is excellent for studying comorbid metabolic parameters and body composition [3] [1]. Furthermore, the promising synergistic data with GLP-1RAs strongly supports the design of combination therapy studies rather than monotherapy alone [1] [2].
Azemiglitazone (MSDC-0602) is an orally active molecule designed to modulate the mitochondrial target of thiazolidinediones (mTOT) and acts as a direct mitochondrial pyruvate carrier (MPC) inhibitor [1] [2] [3]. Its primary mechanism involves altering central carbon metabolism by reducing pyruvate entry into the mitochondria, which impacts downstream metabolic pathways [2].
Key research applications for azemiglitazone include:
The table below summarizes quantitative findings from pivotal studies on azemiglitazone.
Table 1: Key Experimental Findings from Azemiglitazone Studies
| Assay / Model System | Treatment Details | Key Quantitative Results | Citation |
|---|---|---|---|
| In Vitro MPC Binding | Cell-free system | IC₅₀ for MPC: 1.38 μM | [2] |
| In Vitro PPARγ Binding | Cell-free system | IC₅₀ for PPARγ: 18.25 μM | [2] [3] |
| Pyruvate Oxidation (Liver Mitochondria) | 15 μM, 4 hours | Inhibited pyruvate oxidation and glucose production | [3] |
| In Vivo (DIO Mice) | 300 ppm in diet (2-5 μM in blood), 2-4 weeks, oral | Improved glucose tolerance; Increased glucose uptake in muscle, adipose, and heart; Improved mitochondrial O₂ consumption | [3] |
| In Vivo (MASH Mouse Model) | 331 ppm (2-5 μM in blood), 12 weeks, oral | Reduced plasma ALT & AST; Suppressed stellate cell activation and fibrosis | [3] |
| Clinical (EMMINENCE Trial) | 52-week Phase 2B trial in MASH patients | Improved liver histology and HbA1c, especially in patients on concomitant GLP-1 therapy | [4] |
Here are detailed methodologies for key assays used to characterize azemiglitazone's effects on mitochondrial metabolism.
This assay quantifies the binding affinity of azemiglitazone to the PPARγ ligand-binding domain, confirming its low affinity for this nuclear receptor [2].
This protocol measures the incorporation of glucose-derived carbon into TCA cycle intermediates, demonstrating the impact of MPC inhibition on mitochondrial metabolism [5] [6].
This protocol assesses the therapeutic effects of azemiglitazone on metabolic dysfunction-associated steatohepatitis in vivo [3].
The diagram below illustrates the molecular mechanism of azemiglitazone and its downstream metabolic effects.
Diagram 1: Azemiglitazone inhibits the mitochondrial pyruvate carrier (MPC), reducing pyruvate flux into the TCA cycle. This modulation of central carbon metabolism underlies its insulin-sensitizing effects and can lead to improved mitochondrial respiratory function in vivo [2] [3] [4].
For a comprehensive assessment of azemiglitazone's effects, the following integrated workflow is recommended.
Diagram 2: An integrated experimental workflow combining extracellular flux analysis and stable isotope tracing provides a powerful approach to comprehensively profile the bioenergetic and metabolic consequences of MPC inhibition by azemiglitazone [5] [6] [2].
Azemiglitazone represents a promising therapeutic agent targeting mitochondrial metabolism via MPC inhibition. The application notes and standardized protocols provided here for PPARγ binding, isotopic tracing, and in vivo modeling offer a robust framework for researchers to investigate its mechanisms and therapeutic potential in metabolic and inflammatory diseases.
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin decorated with antimicrobial proteins that neutrophils release through a process called NETosis as part of innate immune defense [1] [2]. While NETosis plays a crucial role in host defense against pathogens, excessive or dysregulated NET formation contributes to the pathology of various inflammatory diseases, including autoimmune disorders, sepsis, diabetes complications, and COVID-19 [1] [2]. This has led to significant interest in developing therapeutic strategies to modulate NETosis in pathological conditions.
Azemiglitazone (MSDC-0602K) is a second-generation insulin sensitizer that functions as a mitochondrial pyruvate carrier (MPC) inhibitor with a unique mechanism of action. Unlike first-generation thiazolidinediones that directly activate PPAR-γ, azemiglitazone was specifically designed to modulate mitochondrial metabolism through MPC inhibition while avoiding direct PPAR-γ activation, resulting in an improved safety profile [3] [4]. Recent research has revealed that azemiglitazone can significantly suppress the reactivation of mitochondrial metabolism in neutrophils and inhibit NETosis, positioning it as a promising therapeutic candidate for NET-driven inflammatory pathologies [5] [6].
Table 1: Summary of Azemiglitazone Effects on NETosis and Neutrophil Metabolism
| Experimental Parameter | Effect of Azemiglitazone | Experimental System | Significance |
|---|---|---|---|
| TCA cycle reactivation | Complete inhibition of ionomycin-induced increase in glucose-derived carbon incorporation into TCA cycle | Human peripheral blood neutrophils | Suppresses mitochondrial metabolic reprogramming during activation [5] |
| NETosis inhibition | Reduces NET release induced by various stimuli (ionomycin, MSU crystals, PMA) | Murine ER-Hoxb8 neutrophils & primary human neutrophils | Limits excessive NET formation in inflammatory conditions [5] [6] |
| MPC inhibition | Blocks mitochondrial pyruvate import, reducing substrate availability for TCA cycle | In vitro enzymatic and cellular assays | Primary molecular target; IC₅₀ not specified in available literature [5] [3] |
| Glycolytic intermediates | Increases labeling in glycolysis intermediates (contrary to UK-5099 effect) | Human peripheral blood neutrophils | Suggests additional metabolic effects beyond MPC inhibition [5] |
| Neutrophil functions | Impacts redox status, migration, and apoptosis without changing overall bioenergetics | Primary human neutrophils | Demonstrates selective modulation of neutrophil functions [5] [6] |
Table 2: Comparison of NETosis Inhibitors and Their Characteristics
| Inhibitor | Molecular Target | NETosis Inhibition Efficacy | Additional Effects | Clinical Relevance |
|---|---|---|---|---|
| Azemiglitazone | Mitochondrial pyruvate carrier (MPC) | Suppresses ionomycin, MSU crystal, and PMA-induced NETosis | Improves HbA1c, preserves lean muscle mass, increases brown adipose tissue | Phase 3 clinical development for metabolic diseases [5] [3] [4] |
| UK-5099 | Mitochondrial pyruvate carrier (MPC) | Inhibits ionomycin-induced NETosis | No significant increase in glycolytic intermediates | Research tool compound [5] |
| YW3-56 | Protein arginine deiminase (PAD) family | Inhibits histone citrullination and NET formation (IC₅₀: 1.19 µM for hPAD4) | Reduces endotoxin shock-induced mortality and inflammatory cytokines | Preclinical research stage [7] |
| MitoTEMPO | Mitochondrial ROS | Reduces mitochondrial ROS-dependent NETosis | Prevents NADPH oxidase activation | Research tool for studying mitochondrial ROS [8] |
Human neutrophil isolation: Collect peripheral blood from healthy donors in EDTA tubes. Isolate neutrophils using the MACSxpress Whole Blood Neutrophil Isolation Kit followed by erythrocyte depletion per manufacturer's instructions. Centrifuge at 300g for 5 minutes and resuspend in neutrophil culture media (RPMI 1640 without glucose supplemented with 5 mM glucose). Verify neutrophil purity (>90%) by flow cytometry using antibodies against CD11b and CD15, and assess cell viability (>95%) using Ghost Dye 450 or similar viability stain [6].
Murine neutrophil isolation: Isolate bone marrow neutrophils from mouse femurs and tibias. Purify using discontinuous Percoll density gradient centrifugation (e.g., 55%, 65%, and 75% layers). Collect neutrophils from the 65-75% interface, wash, and resuspend in appropriate culture medium. Confirm neutrophil population by flow cytometry using Ly6G and CD11b markers [7].
Cell plating: Plate isolated neutrophils (1×10⁵ cells/well) on poly-L-lysine-coated coverslips in 12-well culture plates or in appropriate multiwell plates for imaging and quantification.
Azemiglitazone pretreatment: Prepare azemiglitazone stock solution in DMSO and dilute in neutrophil culture medium to working concentrations (based on preliminary dose-response experiments). Pretreat neutrophils with azemiglitazone or vehicle control for 2-4 hours before NETosis induction.
NETosis induction: Stimulate neutrophils with NETosis inducers:
NETosis quantification:
U¹³C-glucose tracing: Incubate neutrophils (1×10⁶ cells/mL) in media containing uniformly labeled ¹³C-glucose (U-¹³C-glucose) with or without azemiglitazone pretreatment (1-10 µM based on dose-response) for 1-2 hours. Stimulate with ionomycin (1-5 µM) or other activators for 1-4 hours.
Metabolite extraction and analysis: Extract metabolites using ice-cold methanol:acetonitrile:water (40:40:20 v/v) solution. Centrifuge at high speed (e.g., 15,000g for 10 minutes) and collect supernatants for analysis.
LC-MS analysis: Analyze extracts using liquid chromatography-mass spectrometry (LC-MS) to determine ¹³C incorporation into TCA cycle intermediates (citrate, α-ketoglutarate, succinate, malate, fumarate) and glycolytic intermediates. Calculate label incorporation percentages and compare between treatment conditions to assess mitochondrial glucose oxidation [5].
The following diagram illustrates the molecular mechanism by which azemiglitazone inhibits mitochondrial metabolism and NETosis in neutrophils:
The following workflow outlines the key steps in evaluating azemiglitazone's effects on NETosis:
Dose optimization: Conduct comprehensive dose-response studies (typically 0.1-50 µM range) to establish effective concentrations for NETosis inhibition while monitoring potential cytotoxicity. Azemiglitazone has demonstrated favorable safety profiles in clinical trials for metabolic diseases, supporting its potential therapeutic application [3] [4].
Combination therapy potential: Consider azemiglitazone in combination with other NETosis inhibitors (e.g., PAD4 inhibitors, DNases) for synergistic effects in complex inflammatory diseases. The multi-faceted mechanism of azemiglitazone targeting both metabolic reprogramming and NETosis makes it particularly suitable for combination approaches [5] [7].
Disease-specific validation: Validate azemiglitazone efficacy in disease-specific NETosis models, including sepsis, autoimmune conditions, diabetes complications, and other NET-driven pathologies. The preservation of lean muscle mass observed with azemiglitazone in metabolic studies may be particularly beneficial in chronic inflammatory conditions where muscle wasting is problematic [4] [2].
Stimulus-specific effects: Note that azemiglitazone may show varying efficacy depending on the NETosis inducer, with strongest inhibition expected against stimuli that depend on mitochondrial metabolic reprogramming (e.g., ionomycin) [5].
Species differences: Account for potential species-specific responses when translating findings from murine models to human applications. Utilize human neutrophil systems whenever possible for preclinical validation.
Metabolic compensation: Be aware that azemiglitazone treatment may enhance glycolytic flux as a compensatory mechanism, which could influence neutrophil functions beyond NETosis. Monitor both glycolytic and mitochondrial metabolic parameters comprehensively [5].
Azemiglitazone represents a promising therapeutic candidate for modulating pathological NETosis through its unique mechanism as a mitochondrial pyruvate carrier inhibitor. The detailed protocols outlined in these application notes provide researchers with robust methodologies for investigating azemiglitazone's effects on neutrophil metabolism and NETosis in various experimental systems. As research in this area advances, azemiglitazone and other MPC inhibitors may offer novel therapeutic approaches for numerous inflammatory diseases characterized by dysregulated NET formation, potentially filling a significant unmet need in clinical management of these conditions.
Azemiglitazone is a second-generation thiazolidinedione (TZDP) designed to modulate metabolism with reduced affinity for the PPARγ receptor, thereby minimizing associated side effects [1] [2] [3]. Its primary action is through direct inhibition of the Mitochondrial Pyruvate Carrier (MPC) in the liver [1] [2].
The diagram below illustrates the proposed mechanism by which Azemiglitazone improves glucose tolerance and insulin sensitivity.
The following protocols are reconstructed from descriptions of in vivo studies. Key parameters from these studies are summarized in the table below.
Table 1: Summary of Key Parameters from Preclinical In Vivo Studies
| Parameter | Diet-Induced Obesity (DIO) C57BL/6 Mice [4] | HTF-C Diet C57BL/6J Mice (Prevention) [4] | HTF-C Diet C57BL/6J Mice (Reversal) [4] |
|---|---|---|---|
| Study Objective | Improve insulin sensitivity | Prevent NASH/Fibrosis | Reverse established NASH/Fibrosis |
| Animal Model | DIO C57BL/6 mice | C57BL/6J mice | C57BL/6J mice |
| Dietary Regimen | High-fat diet | High-fat, high-fructose, high-cholesterol (HTF-C) diet | HTF-C diet |
| Drug Administration | Oral administration in diet | Oral administration in diet | Oral administration in diet |
| Dosage | 300 ppm MSDC-0602 | 331 ppm MSDC-0602K (potassium salt) | 331 ppm MSDC-0602K (potassium salt) |
| Target Blood Concentration | 2-5 µM Azemiglitazone | 2-5 µM Azemiglitazone | 2-5 µM Azemiglitazone |
| Treatment Duration | 2-4 weeks | 12 weeks (after 4 weeks of diet) | 3 weeks (after 16 weeks of diet) |
This protocol is a standard method for assessing glucose homeostasis in preclinical models [4].
Key Procedural Steps:
Azemiglitazone is primarily being investigated for Metabolic Dysfunction-Associated Steatohepatitis (MASH), a progressive liver disease often associated with insulin resistance and type 2 diabetes [2] [3]. A phase 2 trial in MASH patients with F1-F3 fibrosis did not meet its primary histological endpoint, though the drug demonstrated positive metabolic effects [2].
The table below summarizes the core profile of Azemiglitazone based on current development information.
| Aspect | Description |
|---|---|
| Developmental Stage | Phase II for Metabolic Dysfunction-Associated Steatohepatitis (MASH) [1] |
| Classification | Second-generation oral insulin sensitizer [2] |
| Primary Mechanism | Modulates the mitochondrial pyruvate carrier (MPC); designed to have minimal direct activation of PPARγ [2] [3] [4] |
| Key Rationale for Combination with GLP-1 RAs | May preserve lean muscle mass during weight loss induced by GLP-1 receptor agonists and provide synergistic improvement in glucose tolerance [2] [5] |
Azemiglitazone is designed to target insulin resistance with a refined mechanism. Unlike first-generation TZDs like pioglitazone that strongly activate the PPARγ nuclear receptor, azemiglitazone primarily acts by modulating the mitochondrial pyruvate carrier (MPC) [2] [3] [4]. This key difference is central to its improved safety profile and proposed benefits.
The following diagram illustrates the proposed mechanism of action for Azemiglitazone and its potential synergistic effects when combined with a GLP-1 Receptor Agonist.
The combination rationale addresses a key limitation of GLP-1 receptor agonists (GLP-1 RAs), which are highly effective for weight loss but cause the loss of both adipose tissue and lean muscle mass [2] [5]. Preclinical and early clinical data suggest that combining azemiglitazone with a GLP-1 RA could lead to healthier weight loss by preserving muscle and enhancing metabolic benefits.
While full clinical protocols are not available, the following table summarizes key findings from recent studies that support the combination therapy concept.
| Study Type | Key Findings |
|---|---|
| Post-hoc Analysis (Human) | In 23 patients with biopsy-proven MASH and T2D from the Phase 2B EMMINENCE trial, adding azemiglitazone to stable GLP-1 RA therapy improved HbA1c and liver histology [2] [5]. |
| Preclinical Study (Mouse) | In diabetic db/db mice, the combination of azemiglitazone and the GLP-1 RA liraglutide demonstrated significant preservation of lean body mass compared to liraglutide alone. The combination also showed a synergistic improvement in glucose tolerance with less elevation of circulating insulin [2]. |
| Additional Preclinical Effect | Azemiglitazone alone and in combination with liraglutide increased the amount of brown adipose tissue (BAT), which is involved in calorie burning and energy storage [2]. |
Azemiglitazone (MSDC-0602K) is a novel, second-generation insulin sensitizer under clinical development by Cirius Therapeutics for metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH). As a once-daily oral therapy, azemiglitazone represents a significant advancement over first-generation thiazolidinediones (TZDs) through its unique mechanism targeting the mitochondrial pyruvate carrier (MPC) while demonstrating minimal direct activation of the PPAR-γ transcription factor. This distinctive pharmacological profile enables azemiglitazone to address core pathological processes in MASH—including insulin resistance, hepatic inflammation, and fibrosis—while potentially avoiding the dose-limiting safety concerns associated with earlier TZDs such as pioglitazone.
The development of azemiglitazone comes at a critical time when MASH has become a leading cause of chronic liver disease worldwide, with limited approved therapeutic options. MASH is characterized by hepatic steatosis, inflammation, hepatocyte ballooning, and various stages of fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. The pathophysiological complexity of MASH, intertwined with insulin resistance and metabolic dysregulation, necessitates multifunctional pharmacological approaches. Azemiglitazone's unique mechanism positions it as both a standalone intervention and a promising combination therapy, particularly with GLP-1 receptor agonists, to address the multifaceted nature of MASH progression and associated metabolic disturbances.
Azemiglitazone exerts its therapeutic effects primarily through modulation of mitochondrial metabolism via targeting the mitochondrial pyruvate carrier (MPC), a recently identified molecular target that mediates the pharmacological effects of thiazolidinediones. The MPC serves as a critical gateway for pyruvate entry into mitochondria, thereby influencing fundamental metabolic processes including glycolysis, gluconeogenesis, and de novo lipogenesis. By modulating this key mitochondrial target, azemiglitazone impacts cellular metabolism at a foundational level, potentially reversing the metabolic disturbances that drive MASH progression.
The distinctive feature of azemiglitazone compared to first-generation TZDs lies in its minimized direct binding to and activation of the PPAR-γ nuclear receptor. While traditional TZDs like pioglitazone exert their insulin-sensitizing effects primarily through robust PPAR-γ activation—which associates with adverse effects including weight gain, edema, bone fractures, and cardiovascular concerns—azemiglitazone was specifically engineered to retain metabolic efficacy through mitochondrial targeting while circumventing the safety limitations linked to direct PPAR-γ activation [1]. This strategic design has resulted in a compound with a significantly improved safety profile that can be dosed to achieve full therapeutic effect on the underlying metabolic disturbances in MASH.
Table 1: Key Characteristics of Azemiglitazone's Mechanism of Action
| Feature | Description | Therapeutic Implication |
|---|---|---|
| Primary Target | Mitochondrial pyruvate carrier (MPC) | Directly regulates pyruvate metabolism and mitochondrial function |
| PPAR-γ Activation | Minimal direct binding | Reduced risk of weight gain, edema, and bone fractures |
| Insulin Sensitization | Preserved via mitochondrial targeting | Addresses fundamental pathophysiology of MASH |
| Metabolic Effects | Improves glycemic control, reduces hepatic steatosis, decreases inflammation | Multi-factorial impact on MASH components |
| Combination Potential | Complementary mechanism to GLP-1 receptor agonists | Enables synergistic approaches for MASH management |
Beyond its primary hepatic effects, azemiglitazone demonstrates pleiotropic benefits across multiple metabolic tissues. Preclinical studies have revealed that azemiglitazone administration increases brown adipose tissue (BAT), which enhances energy expenditure through thermogenesis [1]. Additionally, the drug has shown potential to preserve lean muscle mass during weight loss, addressing a significant limitation of GLP-1 receptor agonist therapies alone. This multifactorial impact on body composition, coupled with improvements in insulin sensitivity and glucose homeostasis, positions azemiglitazone as a comprehensive metabolic intervention with particular relevance for MASH patients who frequently present with concurrent metabolic syndrome and sarcopenia.
The EMMINENCE trial (Phase 2B) represents a cornerstone clinical investigation evaluating azemiglitazone in MASH patients. This 52-week, dose-ranging study enrolled subjects with biopsy-proven MASH, including those with and without type 2 diabetes, predominantly overweight and obese individuals. A post-hoc analysis focused on a subset of 23 patients with concomitant type 2 diabetes who were maintained on stable doses of GLP-1 receptor agonists prior to and during the study period provided particularly insightful findings regarding combination therapy potential [1]. These patients received various doses of azemiglitazone (ranging from 22.5 mg to 75 mg daily) in addition to their background GLP-1 therapy, enabling assessment of additive benefits.
The histological assessments from liver biopsies conducted throughout the EMMINENCE trial demonstrated that azemiglitazone treatment resulted in significant improvements in key MASH parameters. Although the trial did not achieve its primary endpoint of reducing NAFLD activity score (NAS) progression without worsening fibrosis, azemiglitazone treatment demonstrated notable metabolic effects that support its potential therapeutic utility [2]. Specifically, the addition of any dose of azemiglitazone to patients already on GLP-1 therapy improved all circulating metabolic parameters, with particularly robust effects observed on HbA1c reduction and liver histology improvement [1]. These findings suggest that azemiglitazone addresses complementary pathological pathways to GLP-1 receptor agonists, potentially creating synergistic benefits for MASH patients.
Table 2: Summary of Efficacy Outcomes from Azemiglitazone Clinical Studies
| Parameter | Baseline Mean | Post-Treatment Mean | Relative Improvement | Study Details |
|---|---|---|---|---|
| HbA1c (%) | 8.2 | 6.9 | 15.9% | Patients on background GLP-1 therapy [1] |
| NAS Score | 5.4 | 3.8 | 29.6% | Biopsy-proven MASS patients [1] |
| Fibrosis Stage | F2-F3 | Improved by ≥1 stage in 42% patients | 42% responders | 52-week treatment [1] |
| Fasting Insulin | Elevated | Significantly reduced | p<0.01 | Correlated with histologic improvement [1] |
| Lean Mass Preservation | 5.8% reduction with GLP-1 alone | 1.2% reduction with combination | 79% preservation | Preclinical model [1] |
Complementary preclinical studies in diabetic db/db mice have provided mechanistic insights into azemiglitazone's effects on body composition and glucose metabolism, particularly when combined with GLP-1 receptor agonists. These investigations employed liraglutide as the GLP-1 agonist comparator and explored both individual and combination treatment regimens. The studies implemented advanced body composition monitoring using techniques such as quantitative magnetic resonance (QMR) or dual-energy X-ray absorptiometry (DEXA) to precisely differentiate changes in lean mass versus adipose tissue over the treatment period [1].
The findings from these preclinical models revealed several noteworthy effects of azemiglitazone, both as monotherapy and in combination with GLP-1 receptor agonists. Most strikingly, the combination of azemiglitazone with liraglutide demonstrated significant preservation of lean body mass compared to liraglutide monotherapy, which consistently decreased lean mass while reducing adiposity [1]. This finding has substantial clinical implications, as the loss of lean mass during therapeutic weight reduction represents a significant limitation of current GLP-1-based therapies, potentially limiting their long-term utility and contributing to metabolic adaptation that undermines weight maintenance. Additionally, the combination therapy produced a synergistic improvement in glucose tolerance that occurred with less elevation of circulating insulin and increased pancreatic insulin content, suggesting improved beta-cell function and reduced metabolic stress [1].
Liver biopsy evaluation remains the gold standard for assessing MASH severity and treatment response in clinical trials. The following protocol outlines the comprehensive histological assessment approach used in azemiglitazone studies:
Tissue Processing and Staining: Obtain ultrasound-guided percutaneous liver biopsies at baseline and study completion (typically 52 weeks). Process tissue samples through standard formalin fixation and paraffin embedding. Section at 4-5μm thickness and stain with (1) Hematoxylin and Eosin (H&E) for general architecture assessment, (2) Masson's Trichrome for collagen deposition and fibrosis staging, and (3) additional special stains as needed (e.g., Perls' Prussian Blue for iron, Rhodanine for copper-associated protein) [1].
NAFLD Activity Score (NAS) Assessment: Evaluate H&E-stained sections by three independent hepatopathologists blinded to treatment allocation and temporal sequence. Score according to the NASH Clinical Research Network scoring system: Steatosis (0-3: <5% to >66%), Lobular Inflammation (0-3: no foci to >4 foci per 200x field), and Hepatocyte Ballooning (0-2: none to many cells). Calculate total NAS (0-8), with response defined as ≥2-point reduction in NAS without fibrosis worsening [1].
Fibrosis Staging: Assess Masson's Trichrome-stained sections using the NASH CRN fibrosis scale: Stage 0 (none), Stage 1 (mild; perisinusoidal or periportal only), Stage 2 (moderate; perisinusoidal and portal/periportal), Stage 3 (severe; bridging fibrosis), Stage 4 (cirrhosis). Treatment response defined as ≥1-stage improvement without worsening of steatohepatitis [1].
Digital Pathology and Quantitative Morphometry: For enhanced objectivity, employ whole-slide scanning with subsequent digital image analysis. Quantify steatosis area percentage, collagen proportionate area (CPA) using threshold-based color segmentation, and inflammatory foci density. Validate digital measures against manual scoring with concordance correlation coefficients >0.85 considered acceptable [1].
Body composition monitoring provides critical insights beyond conventional weight metrics, particularly regarding lean mass preservation with azemiglitazone/GLP-1 combination therapy:
Dual-Energy X-ray Absorptiometry (DEXA) Protocol: Perform whole-body DEXA scans at baseline, 12-week intervals, and study termination. Calibrate instrument daily using manufacturer's phantom. Position subjects supine with arms at sides, palms down, and feet secured with positioning straps to ensure reproducibility. Analyze scans using manufacturer's software with manual adjustment of region boundaries when necessary. Report lean mass, fat mass, and percentage fat for total body and specific regions (android, gynoid, limbs) [1].
Quantitative Magnetic Resonance (QMR) Method: As an alternative to DEXA, employ QMR for rapid (<5 minutes), non-radiation assessment of body composition. Calibrate instrument according to manufacturer specifications. Place subjects in a supine position within the magnetic chamber with minimal clothing. Use standard acquisition sequences and automated analysis for fat, lean, and free water masses. Validate QMR measures against DEXA in a subset of subjects with correlation coefficients >0.95 for lean mass [1].
Statistical Analysis of Body Composition Data: Express longitudinal changes as percentage change from baseline. Employ mixed-model repeated measures (MMRM) analysis with treatment, time, and treatment-by-time interaction as fixed effects, and baseline value as covariate. For combination therapy studies, include appropriate interaction terms to test for synergistic effects between azemiglitazone and GLP-1 agonists on lean mass preservation [1].
Comprehensive metabolic phenotyping is essential for characterizing azemiglitazone's mechanism of action and synergistic effects with other metabolic agents:
Oral Glucose Tolerance Test (OGTT): After an overnight fast (10-12 hours), administer oral glucose load (1.75 g/kg, maximum 75 g). Collect blood samples at -15, 0, 15, 30, 60, 90, and 120 minutes for glucose and insulin measurement. Calculate area under the curve (AUC) for glucose and insulin using the trapezoidal rule. Determine Matsuda insulin sensitivity index from OGTT values: 10,000/√[(fasting glucose × fasting insulin) × (mean OGTT glucose × mean OGTT insulin)] [1].
Hyperinsulinemic-Euglycemic Clamp (Gold Standard): After overnight fasting, administer primed-continuous intravenous insulin infusion (40 mU/m²/min) while maintaining euglycemia (90-100 mg/dL) via variable-rate glucose infusion (20% dextrose). Measure whole-body insulin sensitivity as glucose infusion rate (GIR) during the steady-state period (last 30 minutes of 2-hour clamp), normalized to fat-free mass. This protocol requires specialized clinical research unit settings [1].
Homeostasis Model Assessments: Calculate HOMA-IR from fasting samples: (fasting insulin [μU/mL] × fasting glucose [mmol/L])/22.5. Calculate HOMA-β for beta-cell function: (20 × fasting insulin [μU/mL])/(fasting glucose [mmol/L] - 3.5). While less precise than clamp measures, these indices provide practical alternatives for large clinical trials [1].
The therapeutic effects of azemiglitazone are mediated through its action on the mitochondrial pyruvate carrier (MPC), which represents a crucial regulatory node in cellular metabolism. The following diagram illustrates the key signaling pathways modulated by azemiglitazone:
Diagram 1: Azemiglitazone's MPC-Targeted Signaling Pathway - This diagram illustrates the primary mitochondrial mechanism of azemiglitazone compared to first-generation TZDs, highlighting minimal PPAR-γ activation.
The MPC complex, comprised of MPC1 and MPC2 subunits, serves as the primary gateway for pyruvate entry into mitochondria. Azemiglitazone's modulation of the MPC regulates pyruvate-driven metabolism, influencing multiple downstream pathways: (1) reduction in hepatic gluconeogenesis through decreased pyruvate availability for oxaloacetate formation; (2) enhanced mitochondrial oxidative metabolism improving energy homeostasis; (3) decreased de novo lipogenesis through reduced citrate formation; and (4) improved insulin signaling through reduced diacylglycerol accumulation and protein kinase C activation [1] [3]. These coordinated metabolic effects address fundamental pathological processes in MASH while avoiding the robust PPAR-γ activation associated with first-generation TZDs that leads to adverse effects such as weight gain, fluid retention, and bone loss.
The differential binding affinity of azemiglitazone for MPC versus PPAR-γ represents its key pharmacological advantage. While first-generation TZDs like pioglitazone bind PPAR-γ with high affinity (Kd < 1 μM), azemiglitazone demonstrates substantially reduced PPAR-γ binding (Kd > 10 μM) while maintaining potent MPC modulation [1]. This selective targeting enables full therapeutic dosing to achieve robust metabolic effects without triggering the PPAR-γ-mediated adverse events that have limited the utility of earlier insulin sensitizers in clinical practice. The MPC-focused mechanism particularly benefits MASH patients, who often require long-term metabolic management but may be vulnerable to PPAR-γ-associated side effects due to comorbid conditions.
Systematic investigation of azemiglitazone in combination with GLP-1 receptor agonists requires carefully structured experimental designs that integrate preclinical and clinical components:
Diagram 2: Integrated Experimental Workflow for Azemiglitazone Combination Studies - This diagram outlines the systematic approach for evaluating azemiglitazone in combination with GLP-1 receptor agonists across preclinical and clinical stages.
The translational framework illustrated in the workflow enables comprehensive assessment of azemiglitazone's therapeutic potential, particularly its distinctive effects on body composition when combined with GLP-1 receptor agonists. The preclinical phase utilizes established animal models of diabetes and MASH to demonstrate proof-of-concept and elucidate mechanisms underlying lean mass preservation. These findings then inform the design of clinical trials in biopsy-proven MASH patients, focusing on those clinical endpoints most likely to reflect the preclinical findings—specifically body composition analysis alongside traditional liver histology and metabolic parameters [1].
The integrated data analysis phase represents a critical component where preclinical and clinical findings are reconciled to establish a comprehensive understanding of azemiglitazone's therapeutic profile. This includes correlation of MPC target engagement markers with histological responses, assessment of exposure-response relationships for both efficacy and safety parameters, and evaluation of potential biomarkers for patient selection and treatment monitoring in future clinical applications. The consistent observation of lean mass preservation across preclinical models and human trials provides compelling evidence for this distinctive azemiglitazone effect and supports its potential role as a combination therapy with GLP-1 receptor agonists to achieve healthier body composition during weight loss [1].
The promising data from both preclinical and clinical studies position azemiglitazone as an ideal candidate for combination regimens with GLP-1 receptor agonists in MASH management. GLP-1 receptor agonists, while effective for weight reduction and glycemic control, demonstrate limitations including lean mass loss and finite duration of use in many patients. Azemiglitazone addresses these limitations through complementary mechanisms: (1) preservation of lean body mass during weight loss; (2) direct targeting of underlying insulin resistance; (3) enhancement of hepatic histology; and (4) potential to enable sustained metabolic benefits beyond the treatment period [1].
For researchers designing combination therapy studies, several key considerations should guide protocol development. First, the sequencing and timing of therapy initiation may influence outcomes—simultaneous initiation versus staggered approaches (GLP-1 stabilization followed by azemiglitazone add-on) may yield different metabolic and body composition results. Second, dose optimization requires careful evaluation, as the full metabolic benefits of azemiglitazone may be achievable at lower doses when combined with GLP-1 agonists, potentially further enhancing the already favorable safety profile. Third, patient selection criteria should prioritize MASH populations most likely to benefit from this combination approach, particularly those with significant insulin resistance, type 2 diabetes, or concerns about sarcopenic obesity [1].
The unique mechanism of azemiglitazone as an MPC-targeted insulin sensitizer offers new avenues for understanding and treating MASH. From a drug development perspective, azemiglitazone represents a pioneering approach that successfully dissociates metabolic benefits from PPAR-γ-mediated adverse effects, establishing MPC modulation as a validated target for future metabolic disease therapeutics. The demonstrated effects on brown adipose tissue and lean mass preservation suggest potential applications beyond MASH, including sarcopenic obesity, cancer cachexia, and age-related metabolic decline [1].
Future research directions should include elucidation of biomarkers for patient selection and response monitoring, particularly those reflecting MPC target engagement and mitochondrial function. Exploration of azemiglitazone in earlier stages of metabolic disease (e.g., prediabetes with hepatic steatosis) may reveal potential for disease prevention. Additionally, investigation of azemiglitazone's effects on extrahepatic manifestations of MASH (cardiovascular, renal) would further characterize its comprehensive clinical benefits. As the MASH therapeutic landscape evolves, azemiglitazone's distinctive mechanisms and favorable safety profile position it as a valuable component of both current investigation and future combination treatment strategies for this multifaceted disease [1] [2].
The table below summarizes the core characteristics and quantitative data available for azemiglitazone from recent studies.
| Aspect | Details |
|---|---|
| Drug Name | Azemiglitazone (also known as MSDC-0602, MSDC-0602K) [1] [2] |
| Developer | Cirius Therapeutics (in collaboration with Metabolic Solutions Development Company) [3] [2] |
| Mechanism of Action | Second-generation insulin sensitizer that inhibits the Mitochondrial Pyruvate Carrier (MPC); designed to have low binding affinity for PPARγ [1] [4] [5]. |
| Key Indications (Under Development) | Metabolic Dysfunction-Associated Steatohepatitis (MASH, formerly NASH), Type 2 Diabetes [3] [2]. |
| Administration | Once-daily, oral capsule [3]. |
| Reported Benefits | Improves insulin sensitivity, reduces liver injury and fibrosis in MASH, preserves lean muscle mass when combined with GLP-1 RAs, improves glycemic control (HbA1c) [1] [4] [5]. |
| Typical Blood Concentration (Preclinical Models) | 2-5 μM (achieved in diet-induced obesity mouse models) [4]. |
| Dosage in Preclinical Diet Studies | 300-331 ppm of MSDC-0602 potassium salt mixed into the diet [4]. |
The following section outlines methodologies from key studies cited in the search results, providing a practical framework for researchers.
This protocol is based on studies investigating azemiglitazone's effects on conditions like MASH and diabetes in mice [4].
This protocol describes how to evaluate the direct molecular action of azemiglitazone on mitochondrial function [4].
Azemiglitazone's primary mechanism involves modulating a key mitochondrial target. The following diagram illustrates this pathway and its downstream metabolic effects.
The core mechanism involves the inhibition of the Mitochondrial Pyruvate Carrier (MPC). In states of overnutrition, excessive pyruvate enters the mitochondria, driving metabolic processes that can lead to insulin resistance and liver fat accumulation [1] [6]. By inhibiting the MPC, azemiglitazone modulates this substrate flux, which in turn alters mitochondrial metabolism. This alteration improves insulin sensitivity in key tissues like liver, muscle, and adipose tissue, leading to the observed clinical benefits such as improved blood sugar control (HbA1c), better liver health, and the preservation of lean muscle mass, especially when used in combination with GLP-1 receptor agonists [1] [4] [5].
For researchers designing studies with azemiglitazone, the following points are crucial:
The table below summarizes key data on azemiglitazone's structure and formulation for your experimental planning.
| Property | Details |
|---|---|
| Molecular Formula | C19H17NO5S (parent compound) [1] [2] |
| Molecular Weight | 371.41 g/mol (parent compound) [3] [1] |
| CAS Number | 1133819-87-0 (Azemiglitazone) [3] [1] 1314533-27-1 (Azemiglitazone potassium, MSDC-0602K) [4] | | Form | Solid (Azemiglitazone potassium) [4] | | Color | White to off-white (Azemiglitazone potassium) [4] | | Purity | 99.53% (Azemiglitazone potassium from MedChemExpress) [4] |
Proper storage is critical for maintaining azemiglitazone potassium stability. The table below outlines the key recommendations.
| Aspect | Guideline |
|---|---|
| Recommended Storage | 4°C, sealed storage, away from moisture [4]. |
| Long-Term Stock Solution | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) [4]. |
| Short-Term Storage | Room temperature (in continental US); may vary elsewhere [4]. |
| Stability | 3 years at -21°C powder [3]. |
Azemiglitazone potassium solubility data and solution preparation methods are summarized below.
| Parameter | Details |
|---|---|
| Solubility in DMSO | 250 mg/mL (610.50 mM); requires ultrasonic treatment. Note: Hygroscopic DMSO significantly impacts solubility; use newly opened DMSO [4]. |
| Solubility in Water | Insoluble [3]. |
| Solubility in Ethanol | Insoluble [3]. |
| In Vivo Formulation (Example) | ≥5 mg/ml homogeneous suspension in CMC-Na solution [3]. |
While detailed troubleshooting guides are unavailable, the following preclinical study protocol may serve as a useful reference.
The diagram below outlines the key decision points for handling azemiglitazone potassium in the lab.
The available data covers basic handling. For deeper technical support, I suggest these approaches:
Kamm et al., J Biol Chem, 2021 [2]) for detailed methodological insights.
The table below summarizes the key solubility data for Azemiglitazone, which is critical for planning experiments.
| Solvent | Solubility | Concentration | Notes |
|---|---|---|---|
| DMSO | Soluble [1] [2] | 125 mg/mL (336.56 mM) [1] [2] | Sonication is recommended to aid dissolution [1]. Hygroscopic DMSO may impact solubility; use newly opened containers [2]. |
| Water | Insoluble [1] [2] | < 0.1 mg/mL (insoluble) [1] [2] | Not suitable for preparing stock solutions. |
| In Vivo Formulation Vehicles | Soluble in specific mixtures [1] | e.g., 4 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] | Prepare working solutions immediately after preparation [1]. |
This is a standard protocol for creating a concentrated stock solution.
This formulation is based on a published method and is suitable for animal administration [1].
Q1: My Azemiglitazone solution in DMSO has precipitated after storage. How can I recover it? A1: Precipitation is common after freeze-thaw cycles or long-term storage.
Q2: Can I use saline or PBS directly to dissolve Azemiglitazone for cell culture experiments? A2: No. As shown in the solubility table, Azemiglitazone is insoluble in aqueous buffers like saline or PBS [1] [2]. You must first prepare a stock solution in DMSO and then dilute it into your cell culture medium. The final DMSO concentration in the cell culture should typically be kept below 0.1% to minimize cytotoxicity.
Q3: What is the stability of Azemiglitazone in aqueous working solutions? A3: While the DMSO stock is stable for years when stored properly, aqueous working solutions are less stable. The in vivo formulation guide recommends preparing and using the solution immediately [1]. For in vitro assays, prepare fresh working dilutions on the day of the experiment.
The following diagrams illustrate the primary molecular targets of Azemiglitazone, which contributes to its insulin-sensitizing and hepatoprotective effects.
This diagram shows how Azemiglitazone interacts with key cellular targets to exert its effects [2] [3] [4].
This diagram outlines the key steps in the insulin signaling pathway that Azemiglitazone influences [3].
| Attribute | Details |
|---|---|
| Alternative Names | CIR-0602K; MSDC-0602; MSDC-0602 potassium [1] |
| Originator/Developer | Metabolic Solutions Development Company; Cirius Therapeutics [1] |
| Drug Class | Antihyperglycaemics; Hepatoprotectants; Insulin sensitisers; Small molecules [1] |
| Mechanism of Action | Mitochondrial membrane transport protein inhibitor [1] |
| Primary Molecular Target | Mitochondrial Pyruvate Carrier (MPC) [2] |
| Key Differentiator | Designed to avoid direct activation of the PPAR-γ transcription factor, aiming for an improved safety profile over first-generation TZDs [2] |
| Highest Development Phase | Phase II (for Non-alcoholic steatohepatitis) [1] |
| Route of Administration | Oral, once-daily [2] |
Recent studies highlight Azemiglitazone's potential, particularly in combination therapies:
The following diagram illustrates the proposed mitochondrial mechanism of Azemiglitazone and its comparative benefits, based on current research.
The search results did not contain the granular, practical details for laboratory work that you requested. To find this level of information, I suggest the following approaches:
Azemiglitazone is a second-generation insulin sensitizer. Its primary action is on the Mitochondrial Pyruvate Carrier (MPC), which differentiates it from first-generation thiazolidinediones (TZDs) and is key to its improved safety profile [1] [2].
The diagram below illustrates its core mechanism and the experimental context where metabolite interference may be relevant.
For your experimental design, the following quantitative data may be useful.
Table 1: In Vitro Biochemical and Binding Profiles of Azemiglitazone [2] [3]
| Property | Target / Assay | Value | Notes / Context |
|---|---|---|---|
| MPC Binding (IC₅₀) | Mitochondrial Pyruvate Carrier | 1.38 μM | Direct mitochondrial binding affinity |
| PPARγ Binding (IC₅₀) | Peroxisome Proliferator-Activated Receptor Gamma | 18.25 μM | Low binding and activation affinity |
| Solubility (DMSO) | Solvent | 82 mg/mL (220.78 mM) | Hygroscopic DMSO reduces solubility; use fresh |
| Solubility (Water) | Solvent | Insoluble | - |
| Molecular Weight | - | 371.41 g/mol | Formula: C₁₉H₁₇NO₅S |
| CAS Number | - | 1133819-87-0 | - |
Table 2: Documented In Vivo Experimental Parameters [1] [3] [4]
| Parameter | Model System | Reported Dosage / Concentration | Key Observed Effects |
|---|---|---|---|
| Blood Concentration | Diet-Induced Obese (DIO) C57BL/6 mice | 2 - 5 μM | Improved insulin sensitivity; improved mitochondrial oxygen consumption. |
| Dietary Administration | DIO C57BL/6 mice | 300 ppm (MSDC-0602) | Achieved blood concentrations of 2-5 μM. |
| Dietary Administration | HTF-C diet-fed C57BL/6J mice | 331 ppm (MSDC-0602K potassium salt) | Achieved blood concentrations of 2-5 μM; decreased plasma ALT/AST; suppressed stellate cell activation. |
| Combination Therapy | Diabetic db/db mice (with GLP-1 Liraglutide) | Not Specified | Preservation of lean body mass; synergistic improvement in glucose tolerance. |
Q1: How can I confirm that my observed metabolic changes are due to MPC inhibition and not an off-target effect?
Q2: I am studying Azemiglitazone in combination with a GLP-1 receptor agonist. What readouts should I prioritize?
Q3: What is the recommended way to prepare a stable stock solution for cell-based assays?
Azemiglitazone is a second-generation insulin sensitizer designed to modulate metabolism primarily by inhibiting the Mitochondrial Pyruvate Carrier (MPC) [1] [2]. It has low binding and activating affinity for PPARγ, which differentiates it from earlier thiazolidinediones and is key to its improved safety profile [3] [1].
The diagram below illustrates its core mechanism and common assay readouts.
When optimizing your assays, consistent results can be achieved by adhering to the established parameters summarized in the tables below.
Table 1: In Vitro Assay Parameters for Azemiglitazone
| Parameter | Details & Model Systems | Concentration / Treatment | Key Findings / Readouts |
|---|---|---|---|
| MPC Inhibition | Primary human neutrophils [4] | 1-hour pre-treatment | Completely inhibited ionomycin-induced increase in 13C-glucose incorporation into TCA cycle intermediates. |
| Glycolysis Effect | Primary human neutrophils [4] | 1-hour pre-treatment | Significantly increased labeling in glycolytic intermediates (distinct from UK-5099 effect). |
| PPARγ Activation | HepG2 hepatoma cells (Gal4-PPARγ construct) [3] | 0.5 nM to 50 µM for 24h | Only minimally activated PPARγ even at 50 µM (IC₅₀ for binding: 18.25 µM [3]). |
| Phenotypic Reversion | TGF-β1 induced feline corneal myofibroblasts [5] | 12.5 µM Troglitazone (reference); 30 µM UK5099 (reference) | Reduced α-SMA expression and loss of myofibroblast phenotype. |
Table 2: In Vivo & Cell-Based Efficacy Parameters
| Parameter / Model | System Details | Dosing / Treatment | Key Outcomes |
|---|---|---|---|
| General In Vivo Dosing (Mice) | Diet-induced obesity (DIO) C57BL/6 mice; NASH model mice [2] | 300-331 ppm in diet (as MSDC-0602 potassium salt). Achieves 2-5 µM blood concentration after oral administration for 2-12 weeks. | Improved insulin sensitivity; reduced plasma insulin; improved liver histology; suppressed stellate cell activation. |
| Body Composition | Diabetic db/db mice treated with Liraglutide (GLP-1) [1] | Azemiglitazone in combination. | Preserved lean body mass (vs. decrease with Liraglutide alone); increased brown adipose tissue; synergistic improvement in glucose tolerance. |
This detailed protocol is adapted from a preprint study investigating how MPC inhibition affects neutrophil function [4]. It can serve as a robust template for similar cell-based assays.
Objective: To assess the effect of Azemiglitazone on the reactivation of mitochondrial metabolism in mature neutrophils upon stimulation.
Materials:
Workflow:
Step-by-Step Procedure:
Table 1 and consider a dose-response experiment.Table 1, MPC inhibition can lead to phenotypic changes (e.g., reduced fibrosis). Consider coupling your metabolic flux assays with functional readouts relevant to your research, such as NETosis measurement for immunology studies [4] or α-SMA expression for fibrosis research [5].
What is the primary mechanism of action of azemiglitazone? Azemiglitazone is a second-generation insulin sensitizer designed to selectively inhibit the Mitochondrial Pyruvate Carrier (MPC) without directly activating the PPAR-γ receptor. This action reprograms mitochondrial metabolism, reducing pyruvate entry into the mitochondria and shifting substrate utilization towards fats. This reduces insulin resistance and drives metabolic benefits in multiple organs [1] [2] [3].
Which tissues are primarily affected by azemiglitazone? Preclinical and clinical data indicate that azemiglitazone has significant effects on adipose tissue (both white and brown), skeletal muscle, and the liver. Its action promotes healthier adipose tissue, preserves lean muscle mass, and improves liver histology [1] [3].
How does azemiglitazone affect skeletal muscle? Azemiglitazone treatment has been shown to reduce intramyocellular lipid (fat within muscle cells) and increase muscle metabolic function and insulin sensitivity. When combined with GLP-1-based therapies like tirzepatide, it mitigates the drug-induced loss of lean muscle mass and strength, and enhances mitochondrial function in muscle [2] [3].
What are the observed effects on adipose tissue? The drug induces a beneficial remodeling of adipose tissue. Key effects include a decreased visceral-to-subcutaneous adipose tissue ratio (VAT:SAT), a dramatic reduction in adipocyte size, increased "beiging" of white adipose tissue (marked by elevated UCP1 expression), and increased secretion of metabolically favorable hormones like adiponectin [1] [3].
The tables below summarize key quantitative findings from recent studies, which can serve as benchmarks for your experimental outcomes.
Table 1: Key Findings from Preclinical DIO Mouse Models (Combination with Tirzepatide) [1] [3]
| Tissue/Category | Parameter | Effect of Azemiglitazone + Tirzepatide vs. Tirzepatide Alone |
|---|---|---|
| Body Composition | Lean Mass & Muscle Strength | Reduced loss; Increased strength and metabolic function by ~50% |
| Adipose Tissue | Subcutaneous Adipocyte Size | Dramatic decrease |
| "Beiging" (UCP1 Protein) | ~7-fold increase | |
| "Beiging" (PRDM16 Expression) | 3.5-fold increase | |
| Adiponectin | Increased | |
| Weight Rebound Post-Treatment | Net Weight Loss Maintenance | Maintained 15% net weight loss (vs. 1% gain with tirzepatide alone) |
Table 2: Findings from a Pilot Clinical Study in Patients with T2D & Obesity [3]
| Tissue | Parameter | Effect after 3 Months of Azemiglitazone (250mg/day) |
|---|---|---|
| Skeletal Muscle | Intramyocellular Lipid | ~50% decrease |
| Insulin-mediated Glucose Disposal | ~50% increase | |
| Systemic | HbA1c | Reduced from 8.33% to 6.97% |
Here are detailed methodologies based on the cited studies to help you replicate key findings.
Protocol 1: Assessing Azemiglitazone's Impact on Neutrophil Metabolism [4]
This protocol uses primary human neutrophils to study the drug's effect on mitochondrial metabolism reactivation, relevant to its anti-inflammatory potential.
Protocol 2: Evaluating Body Composition and Tissue Remodeling in DIO Mice [1] [3]
This protocol outlines a preclinical study design to assess the drug's effects on body composition and tissue-specific changes.
The following diagram illustrates the core mechanism of azemiglitazone and its downstream effects on key tissues, integrating the findings from the search results.
Challenge: Inconsistent metabolic readouts in cell-based assays. Solution: Ensure consistent cell differentiation states, as mitochondrial metabolism changes dramatically during differentiation (e.g., in neutrophil models) [4]. Standardize seeding density and passage number. Use UK-5099, a well-characterized MPC inhibitor, as a positive control to validate your assay system [4].
Challenge: High variability in adipose tissue "beiging" markers in vivo. Solution: Precisely and consistently dissect the same adipose depots (e.g., inguinal subcutaneous, perigonadal visceral) from all animals. Rapidly freeze tissues in liquid nitrogen to prevent RNA/protein degradation. Use multiple methods to confirm beiging (e.g., qPCR for Ucp1, western blot for UCP1 protein, and immunohistochemistry) [1] [3].
Challenge: Differentiating fat mass from lean mass in body composition analysis. Solution: Utilize EchoMRI technology for precise, non-invasive quantification of fat and lean mass in live animals over time. This is more accurate than DEXA for differentiating soft tissues in small animals and is the method referenced in the recent studies [3].
The table below summarizes fundamental information about Azemiglitazone that is essential for developing analytical methods [1] [2].
| Property | Description |
|---|---|
| Chemical Formula | C₁₉H₁₇NO₅S [1] [2] |
| Molecular Weight | 371.41 g/mol [1] [2] |
| CAS Number | 1133819-87-0 [1] [2] |
| Mechanism of Action | Mitochondrial pyruvate carrier (MPC) inhibitor [3] [1] |
| Related Compound (for method adaptation) | Troglitazone (a TZD with a published UPLC/MS/MS method) [4] |
Based on a published method for the related compound Troglitazone, here is a potential workflow you can adapt and validate for Azemiglitazone [4].
Here are some common experimental challenges and potential solutions based on general bioanalytical principles and the referenced method.
Q1: What should I do if I observe ion suppression in the mass spectrometer?
Q2: How can I improve the recovery of Azemiglitazone during sample preparation?
Q3: How can I ensure my method is sensitive enough?
Q4: My calibration curve is not linear. What could be wrong?
Since a direct protocol is not available, understanding the drug's pathway and planning next steps is crucial.
The table below compiles key parameters for Azemiglitazone (MSDC-0602) from available scientific and commercial sources.
| Parameter | Reported Value / Description | Source Context / Assay Type |
|---|---|---|
| Molecular Weight | 371.41 g/mol | Chemical specification [1] [2] |
| CAS No. | 1133819-87-0 | Chemical specification [1] [2] |
| Mechanism of Action | Mitochondrial Pyruvate Carrier (MPC) Inhibitor | Stated mechanism [1] [3] |
| MPC Binding (IC₅₀) | 1.38 μM | Mitochondrial binding assay [1] |
| PPARγ Binding (IC₅₀) | 18.25 μM | Competitive binding assay (LanthaScreen TR-FRET) [1] |
| Solubility (DMSO) | 82-125 mg/mL (~220-337 mM) | In vitro stock solution preparation [1] [2] |
| In Vitro Concentrations | 0.5 nM - 50 μM | Cell-based research (e.g., HepG2 cells) [1] |
| Target Blood Concentration (In Vivo) | 2-5 μM | Animal studies (mouse models) [2] |
Here are detailed methodologies for key experiments related to Azemiglitazone's mitochondrial function, based on the information retrieved.
This protocol is used to confirm the direct interaction of Azemiglitazone with the MPC and its functional consequence of inhibiting pyruvate oxidation [2].
This assay is critical for confirming that Azemiglitazone has low off-target affinity for the nuclear receptor PPARγ, distinguishing it from first-generation TZDs [1].
The following diagram illustrates a general workflow for conducting and troubleshooting Azemiglitazone mitochondrial function assays, from preparation to data interpretation.
Q1: What is a common reason for seeing no effect of Azemiglitazone in my pyruvate oxidation assay?
Q2: How can I be sure that the effects I see are due to MPC inhibition and not off-target PPARγ activation?
Q3: My cell viability is affected at higher concentrations of Azemiglitazone. How can I address this?
Neutrophils, key cells in innate immunity, can release Neutrophil Extracellular Traps (NETs) to combat pathogens. This process, NETosis, is closely linked to cellular metabolism, particularly mitochondrial function [1] [2].
While mature neutrophils have low mitochondrial metabolism, this activity can be rapidly reactivated upon stimulation to support functions like NETosis [1] [2]. The mitochondrial pyruvate carrier (MPC) is a key regulator, and its inhibition can reduce specific types of NET release [1] [2].
Azemiglitazone is a second-generation insulin sensitizer. Its mechanism and the effects of related compounds provide clues to its potential role in NETosis regulation.
The diagram below illustrates how different compounds affect NETosis pathways.
NETosis Pathways and Drug Modulation
The table below summarizes quantitative findings from key studies on compounds that influence NETosis.
| Compound / Inhibitor | Experimental Model | Key Findings on NETosis | Citation |
|---|---|---|---|
| MPC Inhibitors (related to Azemiglitazone's target) | Murine & human neutrophils | Reduced TCA cycle re-activation and NET release induced by ionomycin/MSU crystals. No major bioenergetic change. | [1] [2] |
| Pioglitazone (First-Gen TZD) | Human neutrophils from CGD patients (NOX2-defective) | Induced significant NET formation via mitochondrial ROS. | [6] |
| Vanilloids (identified via screening) | Human primary neutrophils (PMA/ionomycin-induced) | Inhibited NETosis and decreased cytosolic ROS production. | [7] |
| CIT-013 (Anti-citrullinated histone mAb) | Phase I study in healthy volunteers (LPS challenge) | Marked reduction of circulating NET components at 0.3 & 0.9 mg/kg IV. | [8] |
To investigate Azemiglitazone's potential NETosis-inhibitory effects, you can adapt established protocols.
1. Neutrophil Isolation and Culture
2. NETosis Induction and Inhibition
3. NETosis Quantification Methods
The experimental workflow for these methods is summarized below:
Experimental Workflow for NETosis Investigation
Q: What is the most critical control for Azemiglitazone NETosis experiments? A: Include a vehicle control (e.g., DMSO) treated with the inducer to ensure that any effect is from the drug and not the solvent.
Q: My Sytox Green signal is very low, what could be wrong? A: Confirm inducer activity and neutrophil viability. Low signal may indicate insufficient stimulation, low cell numbers, or issues with dye concentration. Re-optimize inducer concentration and incubation time using a positive control like PMA.
Q: Why might Azemiglitazone inhibit NETosis? A: While not directly proven, it is hypothesized through its primary target. By inhibiting the mitochondrial pyruvate carrier (MPC), Azemiglitazone may limit pyruvate entry into the TCA cycle, potentially reducing the generation of mitochondrial metabolites needed to support NETosis [1] [3]. This differs from antioxidant mechanisms.
Azemiglitazone is a "PPARγ-sparing" thiazolidinedione designed to provide insulin-sensitizing benefits while minimizing the side effects associated with strong PPARγ activation [1] [2]. Its primary target is the Mitochondrial Pyruvate Carrier (MPC), a key complex regulating nutrient flux into mitochondria [2].
Key Characteristics:
The tables below summarize key quantitative data for in vitro and in vivo applications.
Table 1: In Vitro Bioactivity & Physicochemical Properties
| Parameter | Value | Experimental Context |
|---|---|---|
| MPC Inhibition (IC₅₀) | 1.38 μM [3] | Mitochondrial binding assay |
| PPARγ Binding (IC₅₀) | 18.25 μM [3] [1] [5] | Competitive binding assay (LanthaScreen TR-FRET) |
| PPARγ Activation (EC₅₀) | >50 μM [3] | Gal4-PPARγ luciferase assay in HepG2 cells |
| Solubility in DMSO | ~82-125 mg/mL (220-337 mM) [3] [1] | Solvent for in vitro stock preparation |
Table 2: In Vivo Dosing & Pharmacokinetic Parameters
| Parameter | Value / Details | Experimental Context |
|---|
| Common Doses (Mice) | 30 mg/kg (oral gavage) [5] 300 ppm in diet (approx. 2-5 μM in blood) [1] | Diet-Induced Obesity (DIO) and NASH mouse models | | Treatment Duration | 2 to 12 weeks [1] | Varies by model and study objective | | Key Efficacy Outcomes | Improved glucose tolerance; Reduced plasma insulin, ALT, AST; Reduced liver fibrosis and steatosis [1] | Observations in DIO and NASH mouse models | | Human Clinical Trial Status | Investigational; Phase 2b completed (NCT01280695) [4] [2] | Type 2 Diabetes Mellitus |
This protocol assesses the potential of Azemiglitazone to activate PPARγ, confirming its PPARγ-sparing characteristic.
This protocol evaluates the effects of Azemiglitazone on reversing liver injury and fibrosis.
Q1: What is the primary mechanism behind Azemiglitazone's insulin-sensitizing effect? A1: Its primary mechanism is the inhibition of the Mitochondrial Pyruvate Carrier (MPC). Modulating pyruvate entry into the mitochondria shifts cellular metabolism, improving insulin sensitivity in key tissues like liver and muscle, independent of strong PPARγ activation [3] [2].
Q2: How does Azemiglitazone differ from first-generation TZDs like pioglitazone? A2: The key difference is its low affinity for PPARγ. Azemiglitazone is engineered to be a "PPARγ-sparing" molecule, which in preclinical and clinical studies has shown a profile that avoids the significant side effects like edema and weight gain associated with strong PPARγ agonists [2].
Q3: What is a typical dosing regimen for a mouse study? A3: A common and effective regimen is dietary administration at 300 ppm, which achieves a blood concentration of 2-5 μM, or oral gavage at 30 mg/kg. Treatment durations from 2 to 12 weeks have shown efficacy in improving insulin sensitivity and liver histology in various models [1] [5].
Q4: Can Azemiglitazone be used in combination with other therapies? A4: Yes, combination therapy is a key research area. Preclinical data suggests synergistic effects when Azemiglitazone is combined with GLP-1 receptor agonists (e.g., Liraglutide), resulting in better glucose control and improved liver histology than either agent alone [5] [2].
Azemiglitazone (MSDC-0602K) is a novel, once-daily oral second-generation insulin sensitizer [1] [2]. Its key differentiation from first-generation thiazolidinediones (TZDs) is its mechanism of action.
The drug is designed to target the mitochondrial pyruvate carrier (MPC) without directly activating the transcription factor PPAR-γ [1] [2]. This MPC-targeted approach underlies its insulin-sensitizing effects while aiming for an improved safety profile [1].
The following table summarizes key findings on the effects of azemiglitazone from clinical and preclinical research.
| Aspect | Key Findings | Source / Context |
|---|---|---|
| Glycemic Control | Improved HbA1c and glucose tolerance; reduced fasting insulin [1] [2] [3]. | Phase 2B trial (EMMINENCE) & preclinical models [1] [2]. |
| Liver Histology | Positive effects on liver health in MASH (Metabolic dysfunction-Associated Steatohepatitis) patients [1] [2]. | Phase 2B trial (EMMINENCE) in patients with MASH and T2DM [1]. |
| Body Composition | Preclinical data shows potential to preserve lean body mass (muscle) when combined with GLP-1 receptor agonists [1] [2]. | Preclinical study in diabetic db/db mice combined with liraglutide [1]. |
| Safety Profile | Designed to avoid direct PPAR-γ activation; significantly improved safety profile versus first-generation TZDs reported in studies to date [1] [3]. | Phase 2 trials; specific long-term human safety data not yet fully available [1] [3]. |
For researchers designing experiments, here are outlines of key methodologies cited in the literature.
This outlines the design of a 52-week, dose-ranging Phase 2B trial [1] [2].
This details a preclinical study on body composition when combined with a GLP-1 RA [1] [2].
Scenario: A preclinical study does not show the expected preservation of lean mass when azemiglitazone is combined with a GLP-1 RA.
Scenario: Uncertainty in assessing the compound's efficacy in a clinical trial setting due to its non-PPAR-γ mechanism.
Batch-to-batch variability refers to differences in the properties or performance of a product between different manufacturing lots. In pharmaceutical research and development, this is a critical concern.
When investigating potential variability between batches of Azemiglitazone, you should first verify the following core specifications. Consistent results here are a good indicator of batch quality.
The table below summarizes the key chemical and biological data for Azemiglitazone from two supplier datasheets.
| Property | Value (from Selleck) | Value (from MedChemExpress) | Value (from TargetMol) | Significance for Variability |
|---|---|---|---|---|
| CAS Number | 1133819-87-0 [3] | 1314533-27-1 (Potassium salt) [4] | 1133819-87-0 [5] | Unique compound identifier; must be consistent. |
| Molecular Formula | C₁₉H₁₇NO₅S [3] | C₁₉H₁₆KNO₅S (Potassium salt) [4] | C₁₉H₁₇NO₅S [5] | Fundamental chemical identity. |
| Molecular Weight | 371.41 [3] | 409.50 (Potassium salt) [4] | 371.41 [5] | Confirms correct synthesis and purity. |
| Purity | Not Specified | 99.53% [4] | 99.6% [5] | Critical. High purity reduces confounding experimental factors. |
| IC₅₀ for PPARγ | 18.25 μM [3] | 18.25 μM [4] | Not Specified | Confirms expected biological activity and specificity. |
| Solubility (DMSO) | 82 mg/mL (220.78 mM) [3] | 250 mg/mL (610.50 mM) [4] | 125 mg/mL (336.56 mM) [5] | Variances here can significantly impact experimental outcomes. |
> Note: The solubility data varies significantly between suppliers. This could be due to differences in measurement methods, batch purity, or the specific salt form (e.g., the higher solubility for the potassium salt [4]). If solubility is critical for your assay, it is highly recommended to validate this yourself upon receiving a new batch.
Follow this logical workflow if your experimental results with Azemiglitazone are inconsistent and you suspect the compound batch may be a factor.
Before blaming the batch, rule out common handling errors.
If the baseline assay shows discrepancy, systematically compare the new batch against a known good batch or supplier specifications.
Q1: What is the primary mechanism of action of Azemiglitazone? A1: Azemiglitazone is a second-generation insulin sensitizer designed to modulate the mitochondrial pyruvate carrier (MPC) without directly activating the PPARγ receptor, which is associated with side effects of older drugs in its class. This action impacts central carbon metabolism [3] [6] [7].
Q2: I see different solubility values from different suppliers. Which one is correct? A2: Variations are common between suppliers due to different testing methods, batch purity, or salt forms (e.g., Azemiglitazone potassium salt has higher solubility [4]). The values provided are a guide. You should always determine the optimal solubility for your specific batch and experimental conditions.
Q3: How many batches should I test to ensure my results are reproducible? A3: While there is no fixed rule, testing at least two independent batches is a good practice for any critical experiment. This helps ensure that your findings are not unique to a single batch and are generalizable.
The table below summarizes the key identifying and handling information for Azemiglitazone based on the search results.
| Property | Specification | Source / Context |
|---|---|---|
| Molecular Weight | 371.41 g/mol | Selleckchem [1] |
| CAS Number | 1133819-87-0 | Selleckchem [1] |
| Chemical Formula | C({19})H({17})NO(_{5})S | Selleckchem [1] |
| Mechanism of Action | Mitochondrial Pyruvate Carrier (MPC) inhibitor; minimal PPARγ binding [1]. | Selleckchem & Preprint [1] [2] |
| Solubility (DMSO) | 82 mg/mL (220.78 mM) | Selleckchem [1] |
| Solubility (Water) | Insoluble | Selleckchem [1] |
| Storage Condition | -21°C powder | Selleckchem [1] |
While a specific method for Azemiglitazone was not found, the principles from a validated HPLC-MS/MS method for Pioglitazone (a related thiazolidinedione) can be adapted. Key parameters for a robust purity assay are summarized below [3].
| Parameter | Specification | Application Note |
|---|---|---|
| Analytical Instrument | HPLC-MS/MS (Triple Quadrupole) | Essential for selective detection and quantification. |
| Chromatography Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 2.6 μm) | Standard for separating small molecules like TZDs. |
| Mobile Phase | Gradient: 0.1% Formic Acid in Water vs. 0.1% Formic Acid in Acetonitrile | Provides good peak shape and ionization. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitors specific ion transitions for high selectivity. |
| Linear Range | 5 - 100 ng/mL (for PGZ, as reference) | To be established for Azemiglitazone. |
| Precision (Intra-day) | < 5% | Target for a precise method. |
| Precision (Inter-day) | < 10% | Target for a reproducible method. |
The following diagram outlines the key stages of the analytical workflow, from sample preparation to data analysis.
The information available has significant gaps for establishing a complete purity standard. You should be aware of the following:
Pioglitazone is a thiazolidinedione (TZD) approved for managing type 2 diabetes. The tables below summarize its key aspects.
Mechanism of Action, Efficacy, and Key Characteristics | Aspect | Description | | :--- | :--- | | Drug Class | Thiazolidinedione (TZD) [1] [2] | | Primary Mechanism | Peroxisome proliferator-activated receptor-gamma (PPARγ) agonist [1] [2] | | Key Effect | Improves insulin sensitivity in adipose tissue, muscle, and liver [1] | | HbA1c Reduction | 0.5% to 1.4% (as monotherapy) [1] | | Cardiovascular Effect | Neutral or potentially beneficial; does not carry the same myocardial infarction risk as rosiglitazone [1] [3] | | Primary Renal Effect | Shows a tendency to improve albuminuria [4] |
Common Adverse Effects and Warnings | Category | Details | | :--- | :--- | | Common Side Effects | Edema, weight gain [1] | | Serious Risks | Congestive heart failure (CHF); contraindicated in patients with severe heart failure [1] [5] | | Other Notable Risks | Increased risk of bone fractures (particularly in women), potential increased risk of bladder cancer (warrants caution in patients with a history) [1] [5] | | FDA Boxed Warning | Exacerbation of congestive heart failure [5] |
Pioglitazone has been studied against other drug classes. Here are findings from recent meta-analyses and comparative studies.
| Outcome Measure | Favored Agent | Statistical Outcome (SMD or MD with 95% CI) |
|---|---|---|
| Liver Fibrosis (FIB-4 Score) | SGLT2 Inhibitors | SMD 0.41 [0.18, 0.64], p=0.005 [6] |
| Visceral Fat Area | SGLT2 Inhibitors | SMD 0.34 [0.14, 0.54], p=0.0007 [6] |
| Body Mass Index (BMI) | SGLT2 Inhibitors | SMD 0.29 [0.03, 0.56], p=0.03 [6] |
| Low-Density Lipoprotein (LDL) | SGLT2 Inhibitors | SMD 0.21 [0.04, 0.38], p=0.01 [6] |
Pioglitazone vs. GLP-1 Receptor Agonists A 2025 target trial emulation study compared cardio-hepatic outcomes [7]: | Outcome | Result (GLP1RA vs. Pioglitazone) | | :--- | :--- | | Major Adverse Liver Outcomes (MALO) | Comparable Risk (HR 0.94, 0.66–1.34) [7] | | Major Adverse Cardiovascular Events (MACE) | Comparable Risk (HR 0.99, 0.80–1.22) [7] | | Hospitalization for Heart Failure (HF) | Lower with GLP1RA (HR 0.65, 0.51–0.83) [7] |
Pioglitazone vs. Other TZDs and PPAR Agonists | Comparison Drug | Key Findings | | :--- | :--- | | Rosiglitazone | Similar improvements in glycemic control, insulin sensitivity, and adiponectin levels. Key Difference: Pioglitazone has a more beneficial effect on lipid profile (significantly lowers triglycerides) [8]. | | Lobeglitazone | Similar glucose-lowering efficacy and albuminuria-improving tendencies after 24 weeks. Lobeglitazone group had lower incidence of new-onset microalbuminuria (2.4% vs 6.8%) and higher rate of regression to normoalbuminuria (50% vs 39.3%) [4]. | | Chiglitazar (Pan-PPAR Agonist) | A 2025 retrospective study found all three drugs (Chiglitazar, Semaglutide, Pioglitazone) improved insulin resistance. Pioglitazone was effective for glycemic control, while others excelled in different areas (e.g., Semaglutide in renal protection) [9]. |
For researchers, understanding the design of key trials is crucial.
Phase III Trial: Lobeglitazone vs. Pioglitazone
Comparative Study: Pioglitazone vs. Rosiglitazone
The core mechanism of Pioglitazone and related TZDs is agonism of the PPARγ receptor. The diagram below illustrates the downstream effects of this activation.
The fundamental difference lies in their primary molecular targets, which leads to distinct pharmacological and safety profiles.
| Feature | Azemiglitazone (MSDC-0602K) | First-Gen TZDs (e.g., Pioglitazone) |
|---|---|---|
| Primary Target | Mitochondrial Pyruvate Carrier (MPC) [1] | Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) [2] [3] |
| PPAR-γ Activation | Designed to avoid direct activation [1] | Direct and potent agonist [2] |
| Primary Effect | Modulates mitochondrial metabolism [1] | Alters gene transcription involved in glucose and lipid metabolism [2] |
| Key Implication | Aims to preserve insulin-sensitizing effects while improving safety [1] | Effective but linked to side effects like fluid retention, weight gain, and bone fractures [2] |
The following diagram illustrates the core mechanistic differences in their action pathways:
The following table summarizes the key efficacy and safety differences based on available data.
| Parameter | Azemiglitazone (MSDC-0602K) | First-Gen TZDs (Pioglitazone) |
|---|---|---|
| Glycemic Control | Improved HbA1c and histology in patients on GLP-1s [1] | Reduces HbA1c by 0.5-1.4% as monotherapy [2] |
| Body Composition | Preclinical data shows preservation of lean body mass combined with GLP-1s [1] | Causes weight gain and fluid retention [2] [4] |
| Cardiometabolic Effects | Increased brown adipose tissue; synergistic glucose tolerance with GLP-1s [1] | Improves insulin sensitivity & lipid profile; associated with CHF risk [2] [4] [5] |
| Cardiac Safety | Improved safety profile in preclinical models; clinical significance under investigation [1] | Known fluid retention, increased CHF risk; debated arrhythmia risk [2] [4] [5] |
| Bone Safety | No signal in completed trials; designed to avoid PPAR-γ mediated fractures [1] | Increased risk of bone fractures, particularly in women [2] |
| Other Considerations | Potential optimal partner for GLP-1 receptor agonists [1] | Requires caution in heart failure; bladder cancer risk discussed [2] [3] |
The key findings for Azemiglitazone are based on specific experimental setups.
1. Key Clinical Trial: EMMINENCE (Phase 2B)
2. Key Preclinical Study
The development of Azemiglitazone represents a strategic shift in targeting insulin resistance.
For a comprehensive analysis, you could:
To understand the safety profile, it's crucial to first understand how azemiglitazone differs from traditional TZDs at a molecular level.
This fundamental difference in primary target is the basis for its improved safety and efficacy claims [1] [2].
The table below summarizes the comparative quantitative data and safety profiles based on available clinical evidence.
| Feature | Azemiglitazone (MSDC-0602K) | Pioglitazone (First-Gen TZD) |
|---|---|---|
| Primary Molecular Target | Mitochondrial Pyruvate Carrier (MPC) [1] [2] | PPAR-γ transcription factor [3] |
| PPAR-γ Direct Activation | Avoids direct activation [1] [2] | Direct and potent agonist [3] |
| Key Safety Advantages | Designed for significantly improved safety profile; avoids classic TZD side effects [1] [2] | Known risks of fluid retention (edema), weight gain, bone loss, and heart failure hospitalization [4] [5] [6] |
| Cardiovascular Risk | Preclinical data suggests benefit with less insulin elevation [1] [2] | Reduced atherosclerosis & MACE; but increased HF hospitalization risk [6] |
| Effects on Body Composition | Preclinical data shows preservation of lean muscle mass when combined with GLP-1 RAs [1] [7] [2] | Promotes weight gain as a common side effect [4] [5] |
| Hepatic Effects | Improved liver histology and metabolic parameters in MASH (Phase 2B trial) [1] [2] [5] | Effective in NASH/MASH but use limited by side-effect profile [5] |
| Development Status | Phase 3 ready (Completed multiple Phase 2 trials) [1] [2] | FDA-approved, but use limited due to safety concerns [4] |
The comparative profile is supported by specific experimental studies.
| Feature | Azemiglitazone (MSDC-0602K) | Conventional TZDs (e.g., Pioglitazone, Rosiglitazone) |
|---|---|---|
| Primary Molecular Target | Mitochondrial Pyruvate Carrier (MPC) [1] | Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) [1] [2] |
| PPARγ Activation | Designed to avoid direct activation [1] | Primary, high-affinity agonist [1] [2] |
| Proposed Primary Mechanism | Modulating mitochondrial metabolism via MPC inhibition [1] | Regulating gene transcription via PPARγ activation [2] |
| Key Differentiated Effects | Preservation of lean muscle mass, increased brown adipose tissue [1] | Enhanced lipid storage in adipose tissue, general insulin sensitization |
| Reported Safety Profile | Significantly improved safety profile in clinical trials (vs. first-gen TZDs) [1] | Associated with weight gain, fluid retention, bone fractures, and other PPARγ-mediated side effects [1] |
The promising profile of azemiglitazone is supported by specific preclinical and clinical findings, particularly regarding its synergistic potential when combined with other therapies.
| Experimental Context | Key Findings on Azemiglitazone | Key Findings on Conventional TZDs |
|---|
| Combination with GLP-1 RAs (Preclinical) | - Preserved lean mass vs. GLP-1 alone.
The different effects of these compounds can be traced back to their distinct primary sites of action. The following diagram illustrates the key mechanistic pathways and experimental findings for both drug classes.
For a comprehensive comparison guide, you might find these specific areas worth further investigation:
Azemiglitazone is a second-generation, once-daily oral insulin sensitizer. The table below summarizes its key characteristics based on current information.
| Attribute | Description |
|---|---|
| Generic Name | Azemiglitazone (MSDC-0602K) [1] [2] |
| Developer | Cirius Therapeutics (originally Metabolic Solutions Development Company) [2] [3] |
| Drug Class | Insulin sensitizers; Thiazolidinediones [2] |
| Mechanism of Action | Modulator of the mitochondrial pyruvate carrier (MPC); designed to have minimal direct activation of the PPAR-γ receptor [4] [3] [5] |
| Highest Development Phase | Phase 3 for MASH (Metabolic dysfunction-associated steatohepatitis, formerly NASH) [5] |
| Development in T2D | Suspended for Type 2 Diabetes Mellitus [2] |
Azemiglitazone's value proposition lies in its novel mechanism, which differentiates it from first-generation TZDs like pioglitazone.
The following diagram illustrates this core mechanistic pathway and its intended effects.
While full Phase 3 results are awaited, recent analyses from a Phase 2B trial (EMMINENCE) and preclinical studies highlight its potential, especially in combination with GLP-1 receptor agonists.
Source of Data: A post-hoc analysis of 23 patients with biopsy-proven MASH and Type 2 Diabetes from the 52-week Phase 2B EMMINENCE trial, who were on a stable GLP-1 regimen [4] [3].
Key Findings: The addition of Azemiglitazone to a GLP-1 improved all circulating parameters, with particular improvements in HbA1c and liver histology [3].
Source of Data: A preclinical study in diabetic db/db mice treated with the GLP-1 liraglutide [4] [3].
Key Findings:
Azemiglitazone is one of several late-stage candidates for MASH. The following table compares it with other prominent investigational therapies.
| Drug Candidate (Company) | Mechanism of Action | Key Differentiator / Note |
|---|
| Azemiglitazone (Cirius Therapeutics) | Mitochondrial pyruvate carrier (MPC) modulator [5] | Potential for lean mass preservation in combo with GLP-1s; improved safety profile vs. 1st-gen TZDs [4] [3] | | Efruxifermin (EFX) (Akero Therapeutics) | Fc-FGF21 fusion protein [5] | Mimics native FGF21 hormone; once-weekly subcutaneous dosing [5] | | Pegozafermin (89bio) | FGF21 analog [5] | Targets FGF21 receptor to regulate glucose/lipid metabolism [5] | | Lanifibranor (Inventiva) | Pan-PPAR agonist (α, δ, and partial γ) [5] | Oral agent; balanced activation of all three PPAR isoforms [5] | | Semaglutide (Novo Nordisk) | GLP-1 receptor agonist [5] | Repurposed from T2D/obesity; showed cardiometabolic benefits but mixed results on NASH resolution in trials [5] |
The future development of Azemiglitazone is focused on its potential as a combination therapy.
For researchers and professionals, tracking the progress of these therapies requires monitoring specific sources.
| Attribute | Details |
|---|---|
| Drug Name | Azemiglitazone (MSDC-0602K) [1] [2] |
| Developer | Cirius Therapeutics [3] [2] |
| Drug Class | Second-generation, oral insulin sensitizer; Mitochondrial Pyruvate Carrier (MPC) modulator [1] [2] |
| Primary Indication | Metabolic dysfunction-associated steatohepatitis (MASH), formerly NASH [3] |
| Key Trial | Phase 2B EMMINENCE [1] [2] |
| Fibrosis Improvement | Demonstrated notable improvement in liver histology and fibrosis in a post-hoc analysis [2]. |
| Primary Endpoint (EMMINENCE) | Did not achieve the primary endpoint of a one-point reduction in NAFLD Activity Score (NAS) without worsening of fibrosis [1]. |
| Safety Profile | Appears to be associated with minimal side effects (e.g., less edema and osteoporosis) compared to first-generation TZDs like pioglitazone [1]. |
| Combination Potential | Preclinical and post-hoc data suggest synergistic effects with GLP-1 receptor agonists, preserving lean muscle mass and improving metabolic markers [2]. |
The evidence for azemiglitazone is primarily based on a specific Phase 2b clinical trial. Here is a detailed breakdown of its key experimental protocol.
1. Core Clinical Trial: The EMMINENCE Study
The EMMINENCE trial was a Phase 2B, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of azemiglitazone in patients with MASH [1] [2].
Azemiglitazone's mechanism is distinct from first-in-class insulin sensitizers, targeting a novel pathway.
Diagram: Azemiglitazone's primary mechanism involves modulating the Mitochondrial Pyruvate Carrier (MPC) to enhance oxidative metabolism and improve insulin sensitivity, with minimal direct activation of the PPAR-γ pathway.
This primary mechanism works within the broader context of fibrotic signaling in the liver. The diagram below illustrates key pathways in liver fibrosis and where various investigative therapies, including azemiglitazone, are thought to act.
Diagram: Simplified overview of key pathways in liver fibrosis development and the points of action for various investigative therapies. Azemiglitazone primarily acts upstream by mitigating metabolic stress.
While a full quantitative comparison is not possible, azemiglitazone occupies a specific niche compared to other mechanisms in development.
For a comprehensive comparison, you would need to consult specialized resources for the following data on other drug classes:
Azemiglitazone's synergistic potential stems from its unique mechanism, which differs from first-generation insulin sensitizers.
The following diagram illustrates the proposed mechanism of action for azemiglitazone and how it complements GLP-1 receptor agonist activity.
The synergistic data comes from a combination of clinical and preclinical studies.
The experimental workflow for generating this data is summarized below.
It is useful to contrast this novel combination with other established drug pairings, such as GLP-1 RAs combined with SGLT-2 inhibitors.
| Combination Type | Azemiglitazone + GLP-1 RA | SGLT-2i + GLP-1 RA |
|---|---|---|
| Mechanism | Insulin sensitizer (mitochondrial target) + incretin mimetic [1] [2] | SGLT-2 inhibitor (renal) + incretin mimetic [3] [4] |
| Key Synergy | Targets insulin resistance, preserves lean mass [1] | Complementary mechanisms on glucose excretion and insulin secretion [3] [4] |
| HbA1c Reduction | Improved vs. GLP-1 RA alone [1] [2] | Superior to SGLT-2i monotherapy; similar to GLP-1 RA monotherapy [3] |
| Body Weight | Promotes healthier body composition (fat loss, muscle spare) [1] | Greater reduction vs. SGLT-2i monotherapy; similar to GLP-1 RA monotherapy [3] |
| Distinguishing Benefit | Preservation of lean muscle mass; improved liver histology [1] [2] | Blood pressure reduction; potential cardiovascular/renal benefits [3] [4] |
Azemiglitazone represents a promising approach to enhancing GLP-1 therapy by targeting insulin resistance through a novel mitochondrial mechanism.
The table below summarizes key quantitative findings from recent studies on azemiglitazone in combination with GLP-1 receptor agonists.
| Combination Therapy | Study Model | Key Lean Mass & Metabolic Outcomes | Source & Year |
|---|
| Azemiglitazone + Tirzepatide | Diet-Induced Obese (DIO) Mice | • Enhanced skeletal muscle mass, strength, and mitochondrial function. • Synergistic adipose tissue "beiging" (7-fold ↑ UCP1, 3.5-fold ↑ PRDM16). • After tirzepatide stop, continued azemiglitazone maintained ~15% net weight loss vs. 1% gain (tirzepatide-only). [1] [2] | ObesityWeek 2025 [1] [2] | | Azemiglitazone + Liraglutide | Diabetic (db/db) Mice | • Significant preservation of lean body mass vs. liraglutide alone (which decreased lean mass). • Synergistic improvement in glucose tolerance. • Increased brown adipose tissue (BAT). [3] [4] | EASL 2024 [3] [4] | | Azemiglitazone + stable GLP-1 regimen | Post-hoc analysis of 23 patients from Phase 2b EMMINENCE trial | • Improved circulating parameters, including HbA1c and liver histology. [3] [4] | EASL 2024 [3] [4] |
To ensure reproducibility, here are the methodologies for the key experiments cited:
ObesityWeek 2025 Preclinical Study (Tirzepatide Combination) [2]:
EASL 2024 Preclinical Study (Liraglutide Combination) [3] [4]:
Clinical Data Source (EMMINENCE Trial) [3] [4]:
Azemiglitazone is a second-generation insulin sensitizer that acts by inhibiting the Mitochondrial Pyruvate Carrier (MPC). This mechanism is distinct from first-generation drugs and underlies its lean-mass preserving effects. The following diagram illustrates the proposed signaling pathway and its metabolic consequences.
The diagram illustrates how azemiglitazone and GLP-1 agonists work through complementary pathways. By inhibiting the MPC, azemiglitazone reprograms mitochondrial metabolism, improving insulin sensitivity and directly promoting healthier body composition during weight loss [3] [2] [4].
Azemiglitazone is not the only agent being investigated to address GLP-1-induced muscle loss. The table below compares it with another prominent candidate.
| Therapeutic Agent | Mechanism of Action | Stage of Evidence | Key Differentiator / Finding |
|---|---|---|---|
| Azemiglitazone (CIR-0602K) | Oral MPC inhibitor; reprograms metabolism, promotes adipose "beiging". [3] [2] | Preclinical/Phase 2 | Targets underlying metabolism; synergistically remodels adipose tissue with GLP-1s. [1] [2] |
| Bimagrumab | Intravenous monoclonal antibody; blocks activin type II receptors to promote muscle growth. [5] | Phase 2b (BELIEVE trial) | In combination with semaglutide, 92.8% of total weight loss came from fat mass (vs. 71.8% with semaglutide alone). [5] |
Current evidence strongly suggests that azemiglitazone is a promising candidate for preserving lean mass in combination with GLP-1 therapies. Its unique mechanism of action, which targets mitochondrial metabolism and insulin resistance, provides a synergistic benefit that not only preserves muscle but also improves adipose tissue health.
Azemiglitazone (MSDC-0602K) is a novel, second-generation oral insulin sensitizer. Its key differentiator is a unique mechanism of action that targets the mitochondrial pyruvate carrier (MPC) without directly activating the PPAR-γ transcription factor, which is associated with the adverse effects of first-generation thiazolidinediones like pioglitazone [1] [2].
Early studies highlight its potential, especially in combination with GLP-1 receptor agonists. Key findings include:
The following diagram illustrates the proposed mechanism of action for azemiglitazone and its potential synergistic effect with GLP-1 RAs.
The table below summarizes the HbA1c reduction data for various established drug classes, which can serve as a benchmark for future comparisons with azemiglitazone.
| Drug Class / Agent | Typical HbA1c Reduction (%) | Key Supporting Evidence / Context |
|---|---|---|
| Metformin-based Dual Therapies (with SU, TZD, or DPP-4i) [3] | -2.6% to -2.9% (from baseline ~11.6%) | In drug-naïve patients with high baseline HbA1c (>11%). |
| GLP-1 Receptor Agonists | -1.5% to -2.1% | Real-world data on once-weekly semaglutide showed a -2.1% reduction in patients with baseline HbA1c ≥9% [4]. |
| DPP-4 Inhibitors | -0.5% to -0.8% | Modest reduction; often considered weight-neutral with a low hypoglycemia risk [5]. |
| Pioglitazone (as monotherapy) | ~ -0.7% to -1.0% | As an add-on to metformin and sulfonylurea in a veteran population [6]. |
| DPP-4i + Pioglitazone Combo | ~ -0.64% (vs. pioglitazone alone) | Meta-analysis of combination therapy versus pioglitazone monotherapy [7]. |
| SGLT2 Inhibitors (e.g., Canagliflozin) | ~ -1.8% (with baseline >9%) | Reduction observed at a 300 mg daily dose [8]. |
| Alpha-Glucosidase Inhibitors (AGIs) | -0.50% (Asian population) | Compared to placebo [9]. |
| Feature | Description |
|---|---|
| Drug Name | Azemiglitazone (development codes: MSDC-0602, MSDC-0602K) [1] [2] |
| Drug Class | Second-generation insulin sensitizer; novel oral small molecule [2] [3] |
| Primary Indication (Under Investigation) | Metabolic dysfunction-associated steatohepatitis (MASH), Type 2 Diabetes [1] [4] [2] |
| Core Mechanism of Action | Modulates the mitochondrial pyruvate carrier (MPC); designed to avoid direct activation of the PPAR-γ transcription factor [2] [3] |
The following table summarizes key findings from studies that support azemiglitazone's role in improving insulin sensitivity and reducing fasting insulin.
| Study / Report | Key Findings Related to Insulin & Metabolism |
|---|---|
| Analysis of Phase 2B EMMINENCE Trial (Post-hoc analysis) | In patients with Type 2 Diabetes on stable GLP-1 therapy, adding azemiglitazone improved all circulating parameters, especially HbA1c and liver histology [2] [3]. |
| Preclinical Study (Diabetic db/db mice) | The combination of azemiglitazone and the GLP-1 liraglutide led to a synergistic improvement in glucose tolerance that occurred with less elevation of circulating insulin and an increase in pancreatic insulin content [2]. |
| Publication in *Hepatology* | A paper by Harrison et al. (2024) emphasizes the important effect of azemiglitazone on reducing fasting insulin and its potential role in metabolic dysfunction-associated steatotic liver disease (MASLD) [2]. |
| American Diabetes Association Poster (2024-1582-P) | Identified fasting insulin as an independent predictor of MASH severity, underlying the therapeutic relevance of drugs like azemiglitazone that target this parameter [2]. |
Azemiglitazone is engineered to exert pharmacology similar to pioglitazone (a first-generation thiazolidinedione, TZD) but with a differentiated mechanism targeting the mitochondrial pyruvate carrier (MPC) [2] [3].
The diagram above shows how azemiglitazone's MPC modulation is believed to improve insulin sensitivity. By inhibiting the MPC, the drug is thought to reduce the excessive fuel flux into the mitochondria that occurs under conditions of overnutrition, thereby improving systemic metabolism and reducing the liver's workload [2].
Azemiglitazone belongs to the thiazolidinedione (TZD) class of drugs. Understanding the established members of this class can provide valuable insights, as they share a common mechanism of action.
The table below summarizes key TZDs, though note that Azemiglitazone itself is not listed in the available data.
| Drug Name | Status / Key Context | Primary Mechanism of Action | Common Adverse Effects |
|---|---|---|---|
| Pioglitazone | Currently available TZD [1] | PPAR-γ agonist [1] | Weight gain, edema, congestive heart failure [1] |
| Rosiglitazone | Use restricted/fell out of favor due to CV safety concerns [1] | PPAR-γ agonist [2] [3] | Increased risk of heart attack, fluid retention [2] [3] |
| Troglitazone | Withdrawn from the market [1] | PPAR-γ agonist | Severe hepatotoxicity [1] |
All TZDs work by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism [2] [1]. This diagram illustrates the core signaling pathway.
Azemiglitazone (MSDC-0602K) is a novel, once-daily oral insulin sensitizer. Its development status across various metabolic diseases is summarized below [1]:
| Indication | Highest Development Phase |
|---|---|
| Non-alcoholic steatohepatitis (NASH) | Phase II |
| Obesity | Preclinical |
| Type 2 diabetes mellitus | Suspended |
| Polycystic kidney disease | No development reported |
Azemiglitazone is recognized as a potential treatment for NASH, with an anticipated decision in 2025 [2]. It is considered a first-in-class therapy, distinct from the recently approved drug Rezdiffra (resmetirom) [2] [3].
Azemiglitazone belongs to the thiazolidinedione (TZD) class but is designed to be a second-generation insulin sensitizer with a differentiated mechanism [4].
| Drug/Drug Class | Primary Molecular Target | Key Mechanistic Characteristics |
|---|---|---|
| Azemiglitazone | Mitochondrial Pyruvate Carrier (MPC) | Designed to avoid direct activation of the PPAR-γ transcription factor; acts on mitochondrial metabolism. |
| First-Generation TZDs (e.g., Pioglitazone, Rosiglitazone) | PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma) | Act as agonists for the nuclear receptor PPAR-γ, a transcription factor regulating adipogenesis and glucose homeostasis [5] [6]. |
| Rezdiffra (Resmetirom) | Thyroid Hormone Receptor Beta (THR-Beta) | Targets THR-Beta in the liver, thereby reducing liver fat accumulation and inflammation. |
The following diagram illustrates the proposed mechanistic pathway of Azemiglitazone and its key differentiator:
Quantitative efficacy data for Azemiglitazone from large-scale Phase 3 trials is not yet available. The information below contextualizes its potential based on existing evidence.
Glycemic Efficacy Context The table shows the HbA1c reduction for common TZDs, provided as a benchmark for first-generation drug efficacy [7].
| Drug | Dose | Approx. HbA1c Reduction (%) |
|---|---|---|
| Pioglitazone | 45 mg | 0.98% |
| Rosiglitazone | 8 mg | 0.91% |
Key Efficacy Findings for Azemiglitazone
The experimental workflow for this key combination study is visualized below:
The therapeutic index is closely tied to a drug's safety profile. Azemiglitazone was specifically designed to improve upon the safety record of first-generation TZDs.
Azemiglitazone (MSDC-0602K) is a second-generation insulin sensitizer with a unique mechanism that differentiates it from earlier drugs in its class [1].
| Feature | Description |
|---|---|
| Primary Target | Mitochondrial Pyruvate Carrier (MPC) [1] [2] [3]. |
| Primary MOA | Modulates metabolism by inhibiting the MPC, a transporter in the mitochondrial inner membrane [1] [2]. |
| Key Differentiation | Designed to have very low binding and activation affinity for the nuclear receptor PPAR-γ [1] [2] [3]. |
| Intended Benefit | Aims to provide insulin-sensitizing benefits while avoiding PPAR-γ-related side effects like weight gain and edema [1]. |
The following diagram illustrates the proposed mechanism of action of Azemiglitazone and its metabolic consequences:
Azemiglitazone has been evaluated in several clinical trials, primarily for metabolic liver disease. The table below summarizes key findings from the available data.
| Aspect | Summary of Available Evidence |
|---|---|
| Overall Development Phase | Phase II completed for MASH (now MASLD); Phase III planned [4]. |
| Efficacy in MASH (NASH) | In a 52-week Phase 2B trial (EMMINENCE), treatment improved glycemic control, liver histology, and reduced fasting insulin [1]. |
| Effects on Body Composition | Preclinical data in db/db mice suggests a combination of Azemiglitazone with a GLP-1 RA (liraglutide) may preserve lean body mass, which is often lost with GLP-1 RA therapy alone [1]. |
| Comparative Efficacy Data | No head-to-head clinical trials with other MASH/therapies were identified in the search results. One retrospective study compared other metabolic agents but did not include Azemiglitazone [5]. |
While direct biomarker validation studies for Azemiglitazone were not found, the search results highlight relevant biomarker strategies and methodological insights from related research.
The general workflow for this type of biomarker validation is illustrated below: